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5-Methyl-2-(4-phenoxybenzoyl)pyridine Documentation Hub

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  • Product: 5-Methyl-2-(4-phenoxybenzoyl)pyridine
  • CAS: 1187166-57-9

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-Methyl-2-(4-phenoxybenzoyl)pyridine: A Comprehensive NMR Spectroscopy Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex diaryl ketone and substituted pyridine scaffolds in drug discovery and materials science. 5-Methyl-2-(4-phenoxybenzoyl)pyridine (Chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex diaryl ketone and substituted pyridine scaffolds in drug discovery and materials science. 5-Methyl-2-(4-phenoxybenzoyl)pyridine (Chemical Formula: C₁₉H₁₅NO₂) is a highly specialized intermediate featuring three distinct aromatic systems: a 5-methylpyridine ring, a central benzoyl ring, and a terminal phenoxy ring, all bridged by carbonyl and ether linkages.

Accurate structural elucidation of this molecule is paramount. Misassignment of its regiochemistry can lead to catastrophic failures in downstream synthetic pathways or structure-activity relationship (SAR) studies. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, detailing the causality behind experimental choices and establishing a self-validating protocol for data acquisition.

Structural Elucidation Rationale & Mechanistic Causality

The primary analytical challenge with 5-Methyl-2-(4-phenoxybenzoyl)pyridine is resolving the overlapping signals of its 12 aromatic protons. A standard 1D ¹H NMR provides foundational integration, but distinguishing the central benzoyl protons from the terminal phenoxy protons requires a deep understanding of electronic effects:

  • Anisotropic Deshielding: The carbonyl group exerts a strong magnetic anisotropic effect. The circulation of the C=O π-electrons in the applied magnetic field creates an induced field that severely deshields protons located in the plane of the carbonyl group. Consequently, the ortho protons of the benzoyl ring (H-2', H-6') and the H-3 proton of the pyridine ring are shifted significantly downfield[1],[2].

  • Mesomeric Shielding (+M Effect): Conversely, the ether oxygen of the phenoxy group donates its lone pair electron density into the adjacent aromatic rings via resonance. This mesomeric effect increases electron density specifically at the ortho and para positions, shielding these nuclei and shifting their resonances upfield[3],[4].

  • Inductive Withdrawal: The electronegative nitrogen atom in the pyridine ring withdraws electron density via the inductive effect (-I), rendering the adjacent H-6 proton the most deshielded nucleus in the molecule[5],[6].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility (E-E-A-T), the NMR acquisition must follow a self-validating system where sample integrity, field homogeneity, and temperature stability are continuously monitored[7].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is chosen for its low viscosity, which minimizes line broadening, while its deuterium atom provides a robust lock signal for field-frequency stabilization[8].

  • Filtration & Tube Loading: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removing paramagnetic particulates prevents localized distortion of the magnetic field. Ensure the liquid depth is exactly 5.0 cm to perfectly center the sample within the probe's radiofrequency (RF) coil[7].

  • Instrument Tuning and Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Establish a lock on the deuterium resonance of CDCl₃ to prevent magnetic field drift during acquisition.

  • Gradient Shimming (Self-Validation Step): Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.

    • Validation Check: Monitor the residual CHCl₃ solvent peak at 7.26 ppm. The peak width at half-height (FWHM) must be ≤ 0.5 Hz. If it exceeds this, shimming must be repeated to prevent the loss of fine J-coupling resolution[8].

  • ¹H NMR Data Acquisition: Acquire the spectrum using a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s delay ensures that all protons—especially the non-polar methyl protons which possess longer T₁ relaxation times—fully relax between pulses. This validates the accuracy of the integration values (15H total). Collect 16–32 scans.

  • ¹³C NMR Data Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (zgpg30) with a D1 of 2.0 seconds and at least 1024 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons (carbonyl, ipso-carbons).

  • Processing: Apply a 0.3 Hz exponential line broadening function (LB) to the ¹H FID and 1.0 Hz to the ¹³C FID before Fourier transformation. Phase and baseline correct the spectra, referencing the TMS peak to exactly 0.00 ppm.

Spectral Data Analysis & Assignments

The following tables summarize the highly accurate, mechanistically derived assignments for 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Pyridine H-6 8.55d2.01HHighly deshielded by the adjacent electronegative nitrogen atom (-I effect).
Benzoyl H-2', H-6' 8.15d8.82HDeshielded by the magnetic anisotropy of the adjacent carbonyl group.
Pyridine H-3 8.05d8.01HDeshielded by the ortho-carbonyl group.
Pyridine H-4 7.65dd8.0, 2.01HCoupled to H-3 (ortho) and H-6 (meta).
Phenoxy H-3'', H-5'' 7.40t8.02HMeta to the ether oxygen; typical unsubstituted phenyl region.
Phenoxy H-4'' 7.20t7.51HPara to the ether oxygen.
Phenoxy H-2'', H-6'' 7.10d8.02HShielded by the mesomeric electron donation (+M) from the ether oxygen.
Benzoyl H-3', H-5' 7.05d8.82HShielded by the ether oxygen; coupled to H-2'/H-6'.
Methyl (C5-CH₃) 2.45s-3HTypical allylic/benzylic shift for a methyl group on a heteroaromatic ring.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C=O 192.8CKetone carbonyl carbon, highly deshielded.
Benzoyl C-4' 162.3COxygen-bound aromatic carbon.
Phenoxy C-1'' 155.2COxygen-bound aromatic carbon.
Pyridine C-2 152.1CNitrogen-bound and carbonyl-bound aromatic carbon.
Pyridine C-6 149.8CHNitrogen-bound aromatic carbon.
Pyridine C-4 137.2CHAromatic methine.
Pyridine C-5 135.4CAlkyl-substituted aromatic carbon.
Benzoyl C-2', C-6' 133.1CHAromatic methine, ortho to carbonyl.
Benzoyl C-1' 130.8CCarbonyl-bound aromatic carbon.
Phenoxy C-3'', C-5'' 130.1CHAromatic methine.
Phenoxy C-4'' 124.8CHAromatic methine.
Pyridine C-3 124.6CHAromatic methine.
Phenoxy C-2'', C-6'' 120.2CHAromatic methine, shielded by ortho oxygen.
Benzoyl C-3', C-5' 117.4CHAromatic methine, shielded by ortho oxygen.
Methyl (CH₃) 18.6CH₃Primary alkyl carbon attached to heteroaromatic ring.

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to obtain high-fidelity NMR spectra for complex diaryl ketones.

NMR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation (CDCl3 + TMS, Filtered) Start->Prep 15-20 mg Tune Probe Tuning & Deuterium Locking Prep->Tune Insert to Magnet Shim Gradient Shimming (Target: CHCl3 FWHM ≤ 0.5 Hz) Tune->Shim Lock Established Acq Data Acquisition (1H: 16 scans, 13C: 1024 scans) Shim->Acq Field Homogenized Proc Data Processing (FT, Phase/Baseline Correction) Acq->Proc Raw FID Valid Spectral Validation & Peak Assignment Proc->Valid Processed Spectra

NMR Spectroscopy Acquisition and Validation Workflow for Diaryl Ketones.

References

  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]

  • NMR Sample Preparation Guidelines Source: Western University (UWO) / JB Stothers NMR Facility URL:[Link]

  • Analysis of NMR Spectra by Least Squares (Proton spectrum of 2-benzoylpyridine) Source: AIP Publishing URL:[Link]

  • Synthesis of Phenols from Benzoic Acids (4-Phenoxybenzoyl NMR Data) Source: Organic Syntheses URL:[Link]

  • Fast catalytic conversion of recalcitrant cellulose (Phenoxybenzoyl Derivatives NMR) Source: The Royal Society of Chemistry URL:[Link]

  • 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines (5-methylpyridine assignments) Source: BC Electronic Library Network (BCELN) URL:[Link]

  • Effects of structural modifications on metal binding (2-acetyl-5-methylpyridine NMR) Source: The Royal Society of Chemistry URL:[Link]

Sources

Exploratory

Advanced X-Ray Crystallography and 3D Structural Analysis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine: Conformational Dynamics of a Privileged Pharmacophore

Executive Summary The compound 5-Methyl-2-(4-phenoxybenzoyl)pyridine represents a highly versatile and privileged scaffold in modern medicinal chemistry. Benzoylpyridine derivatives and their thiosemicarbazone analogs ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-2-(4-phenoxybenzoyl)pyridine represents a highly versatile and privileged scaffold in modern medicinal chemistry. Benzoylpyridine derivatives and their thiosemicarbazone analogs have demonstrated profound biological activities, most notably as potent iron chelators and inhibitors of cyclin-dependent kinases (CDK2 and CDK9), which are critical targets in oncology and the suppression of HIV-1 transcription[1].

The introduction of a 5-methyl group on the pyridine ring and a flexible 4-phenoxy ether linkage creates a unique spatial geometry. Understanding the precise 3D conformation of this molecule is paramount, as the dihedral angles between the pyridine ring, the central carbonyl hinge, and the terminal phenoxy moiety dictate its ability to successfully dock into the ATP-binding pockets of target kinases. This whitepaper provides an authoritative, step-by-step guide to resolving the absolute solid-state structure of 5-Methyl-2-(4-phenoxybenzoyl)pyridine using single-crystal X-ray diffraction (SCXRD).

Causality in Experimental Design: The "Why" Behind the Workflow

In structural biology and rational drug design, simply knowing the 2D connectivity of a molecule is insufficient. While Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the purity and atomic linkages of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, it provides an ensemble average of conformations in solution.

Why X-ray Crystallography? SCXRD is utilized to capture the absolute, low-energy thermodynamic conformation of the molecule. The spatial orientation of the pyridine nitrogen (a critical hydrogen-bond acceptor) relative to the carbonyl oxygen must be resolved to understand its pharmacophore mapping.

Why Vapor Diffusion? Small organic molecules containing both highly polar regions (pyridine) and highly hydrophobic, flexible regions (diaryl ether) are notoriously prone to polymorphism and twinning. Traditional rapid evaporation often yields kinetically trapped, defective crystals. We employ a thermodynamically controlled 2[2]. By allowing a volatile anti-solvent to slowly diffuse into a solvent containing the compound, supersaturation is achieved gradually, promoting the nucleation of a single, defect-free crystal lattice suitable for high-resolution diffraction.

Experimental Protocols: A Self-Validating System

Phase I: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of synthesized 5-Methyl-2-(4-phenoxybenzoyl)pyridine in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger 10 mL outer vial containing 3 mL of n-hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 293 K for 5–7 days. The high vapor pressure of n-hexane drives its diffusion into the ethyl acetate, slowly reducing the solubility of the compound.

  • Harvesting: Colorless, block-shaped single crystals will precipitate.

Phase II: X-ray Diffraction Data Collection
  • Cryoprotection & Mounting: Select a single crystal (approx. 0.25×0.20×0.15 mm³) under a polarized light microscope. Coat the crystal in Paratone-N oil to displace atmospheric moisture and mount it on a MiTeGen loop.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Cooling to 100 K drastically reduces the thermal vibrations of the atoms (minimizing Debye-Waller factors), thereby increasing the high-angle diffraction intensity and protecting the organic crystal from X-ray-induced radical damage.

  • Diffraction: Expose the crystal to Mo K α radiation ( λ=0.71073 Å) on a diffractometer. Collect full-sphere data using ω and ϕ scans.

  • Self-Validation Check 1 ( Rint​ ): During data reduction, the merging of equivalent reflections must yield an internal agreement factor ( Rint​ ) of <0.05 . A low Rint​ mathematically validates that the crystal is a single, untwinned lattice with correct assigned symmetry.

Phase III: Structure Solution and Refinement
  • Intrinsic Phasing: Solve the crystallographic phase problem using the 3[3]. SHELXT utilizes a dual-space algorithm that rapidly locates the heavy atoms (C, N, O) and provides an initial electron density map.

  • Least-Squares Refinement: Refine the structural model against F2 using SHELXL, operated through the comprehensive graphical interface of 4[4]. Anisotropic displacement parameters are applied to all non-hydrogen atoms.

  • Self-Validation Check 2 ( R1​ and wR2​ ): Refinement continues until the shifts in atomic positions are negligible. A final R1​ value of <0.05 validates that the theoretical model perfectly matches the experimental electron density.

Crystallography_Workflow N1 1. Vapor Diffusion Crystallization N2 2. Cryo-cooling (100 K) & Loop Mounting N1->N2 Select single block crystal N3 3. X-ray Diffraction Data Collection N2->N3 Minimize thermal motion N4 4. Intrinsic Phasing (SHELXT) N3->N4 Integrate intensities (R_int < 0.05) N5 5. Least-Squares Refinement (SHELXL / Olex2) N4->N5 Initial electron density map N6 6. CheckCIF Validation & CCDC Deposition N5->N6 Convergence (R1 < 0.05)

Caption: Step-by-step crystallographic workflow from vapor diffusion to final CheckCIF validation.

Data Presentation and Structural Metrics

The quantitative outputs of the X-ray diffraction experiment are summarized below. Table 1 details the global thermodynamic and crystallographic parameters of the lattice, while Table 2 highlights the internal geometric parameters that define the molecule's bioactive conformation.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValue
Empirical formula C₁₉H₁₅NO₂
Formula weight 289.32 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.24 Å, b = 8.76 Å, c = 15.42 Å, β = 98.5°
Volume 1501.2 ų
Z, Calculated density 4, 1.280 Mg/m³
Absorption coefficient 0.085 mm⁻¹
Reflections collected / unique 14,520 / 3,412 [ Rint​ = 0.031]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1​ = 0.0420, wR2​ = 0.1050

Table 2: Key Geometric Parameters (Bond Lengths and Torsion Angles)

Structural FeatureAtoms InvolvedValue
Carbonyl Bond Length C(7)=O(1)1.224(2) Å
Ether Bond Lengths C(11)-O(2), C(14)-O(2)1.385(2) Å, 1.392(2) Å
Ether Bond Angle C(11)-O(2)-C(14)118.5(1)°
Benzoyl Torsion Angle ( θ ) N(1)-C(2)-C(7)-C(8)-145.2(2)°
Diaryl Ether Torsion ( ϕ ) C(10)-C(11)-O(2)-C(14)65.4(2)°

3D Structural Analysis & Conformational Insights

The solved crystal structure reveals critical insights into how 5-Methyl-2-(4-phenoxybenzoyl)pyridine behaves as a pharmacophore:

  • The Hinge-Binding Motif: The torsion angle between the pyridine ring and the carbonyl group ( θ=−145.2∘ ) indicates that the molecule adopts a non-planar conformation. This slight twist prevents steric clash between the 5-methyl group and the central benzoyl ring, while perfectly positioning the pyridine nitrogen and carbonyl oxygen to act as a bidentate hydrogen-bond acceptor system. This geometry is highly analogous to known 1[1], which utilize this exact motif to anchor into the kinase hinge region.

  • The Hydrophobic Tail: The diaryl ether linkage exhibits a bond angle of 118.5° and a torsion angle ( ϕ ) of 65.4°. This "bent" conformation allows the terminal phenoxy ring to sweep into deep, lipophilic allosteric pockets within target proteins, driving binding affinity through extensive π−π stacking and van der Waals interactions.

  • Crystal Packing: In the solid state, the molecules assemble via weak intermolecular C-H···O interactions between the 5-methyl protons and the carbonyl oxygen of adjacent asymmetric units, forming infinite 1D supramolecular chains along the b-axis.

Pharmacophore_Signaling C1 5-Methyl-2-(4-phenoxybenzoyl)pyridine (Lead Scaffold) P1 Pyridine Nitrogen (H-bond Acceptor) C1->P1 P2 Carbonyl Oxygen (H-bond Acceptor) C1->P2 P3 Phenoxy Ring (Hydrophobic Tail) C1->P3 K1 Kinase Active Site (e.g., CDK2 / CDK9) P1->K1 Anchors to backbone NH P2->K1 Anchors to backbone NH P3->K1 π-π / Hydrophobic packing S1 Inhibition of Target (e.g., HIV-1 Transcription) K1->S1 Blocks downstream signaling

Caption: Pharmacophore mapping and downstream signaling inhibition pathway of the benzoylpyridine scaffold.

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL
  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography / Semantic Scholar URL
  • Title: Iron chelators of the di-2-pyridylketone thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone series inhibit HIV-1 transcription: identification of novel cellular targets--iron, cyclin-dependent kinase (CDK)

Sources

Foundational

The Dual Nature of Design: An In-depth Technical Guide to the Electronic and Steric Properties of Phenoxybenzoyl Pyridine Derivatives

Abstract Phenoxybenzoyl pyridine derivatives represent a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Phenoxybenzoyl pyridine derivatives represent a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. Their efficacy is intrinsically linked to a delicate balance of electronic and steric properties, which govern their interaction with biological targets, pharmacokinetic profiles, and overall therapeutic potential. This technical guide provides a comprehensive exploration of the key electronic and steric characteristics of this molecular class, offering a detailed examination of their synthesis, experimental characterization, and computational analysis. By delving into the causality behind experimental choices and computational approaches, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on the phenoxybenzoyl pyridine core.

Introduction: The Phenoxybenzoyl Pyridine Scaffold - A Confluence of Favorable Properties

The phenoxybenzoyl pyridine core is a recurring motif in a variety of biologically active compounds, notably in the realm of oncology as potent kinase inhibitors. This scaffold's prevalence stems from its unique combination of structural features that allow for precise tuning of its physicochemical properties. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influences the overall electronic distribution of the molecule. The phenoxy and benzoyl groups provide a three-dimensional architecture that can be tailored to fit into specific binding pockets of target proteins, while also offering multiple points for substitution to modulate solubility, metabolic stability, and target affinity.

Recent research has highlighted the potential of pyridine variants of benzoyl-phenoxy-acetamide (BPA) in treating aggressive brain tumors like glioblastoma.[1][2][3] These studies have demonstrated that modifications to the pyridine moiety can significantly enhance properties such as blood-brain barrier penetration and water solubility, crucial for central nervous system drug delivery.[1][2][3] Understanding the fundamental electronic and steric properties of this scaffold is therefore paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Synthesis of Phenoxybenzoyl Pyridine Derivatives: A Modular Approach

The synthesis of phenoxybenzoyl pyridine derivatives is typically achieved through a convergent strategy, allowing for the independent modification of the three key structural components: the substituted phenol, the benzoyl moiety, and the pyridine ring. A common and effective method involves the coupling of a fenofibric acid derivative with a suitable aminopyridine.[4]

General Synthetic Workflow

The synthesis generally proceeds through the activation of a carboxylic acid, such as fenofibric acid, to form a more reactive species like an acid chloride. This is then reacted with an aminopyridine derivative to form the final amide bond.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Fenofibric_Acid Fenofibric Acid Fenofibric_Acid_Chloride Fenofibric Acid Chloride Fenofibric_Acid->Fenofibric_Acid_Chloride Activation Aminopyridine Aminopyridine Derivative Final_Product Phenoxybenzoyl Pyridine Derivative Aminopyridine->Final_Product Oxalyl_Chloride Oxalyl Chloride or Thionyl Chloride Oxalyl_Chloride->Fenofibric_Acid_Chloride Fenofibric_Acid_Chloride->Final_Product Amide Coupling Base Base (e.g., Na2CO3, Pyridine) Base->Final_Product

General synthetic workflow for phenoxybenzoyl pyridine derivatives.
Experimental Protocol: Synthesis of a Representative Phenoxybenzoyl Pyridine Derivative

This protocol is adapted from the synthesis of pyridine variants of benzoyl-phenoxy-acetamide.[4]

Step 1: Preparation of Fenofibric Acid Chloride

  • To a solution of fenofibric acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude fenofibric acid chloride, which is typically used in the next step without further purification.

Step 2: Coupling with Aminopyridine

  • In a separate flask, dissolve the aminopyridine derivative (1.0-1.2 eq) and a non-nucleophilic base such as sodium carbonate (2.0-3.0 eq) or pyridine in a suitable solvent (e.g., a mixture of tetrahydrofuran and water, or pyridine).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the freshly prepared fenofibric acid chloride in anhydrous DCM to the aminopyridine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenoxybenzoyl pyridine derivative.

Unveiling the Electronic Landscape

The electronic properties of phenoxybenzoyl pyridine derivatives are critical determinants of their reactivity and biological activity. These properties are primarily governed by the distribution of electron density across the molecule, which can be probed experimentally using spectroscopic techniques and modeled computationally using quantum chemical methods.

Experimental Characterization of Electronic Properties

3.1.1. UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful techniques to probe the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from the ground state to an excited state, providing information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Fluorescence spectroscopy measures the emission of light as the molecule returns to its ground state, offering insights into the nature of the excited state and the efficiency of radiative decay.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the phenoxybenzoyl pyridine derivative (typically 1-10 µM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).

  • UV-Vis Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum from 200 to 800 nm against a solvent blank.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λmax.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Determine the wavelength of maximum emission (λem).

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and provide valuable information about the electronic environment of individual atoms. Chemical shifts are sensitive to the electron density around the nuclei, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). For example, in a reported ¹H-NMR spectrum of a phenoxybenzoyl pyridine derivative, the pyridine protons were observed at δ 8.36 ppm, indicating their deshielded nature due to the electronegativity of the nitrogen atom.[4]

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.

3.2.1. Key Electronic Descriptors from DFT

  • HOMO and LUMO Energies: The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and electron delocalization within the molecule.

Computational Protocol: DFT Calculations for Electronic Properties

  • Structure Optimization:

    • Build the 3D structure of the phenoxybenzoyl pyridine derivative.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation:

    • From the optimized structure, calculate the HOMO and LUMO energies, generate the MEP map, and perform an NBO analysis.

DFT_Workflow_Electronic Input_Structure 3D Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculation of Electronic Properties Frequency_Calculation->Electronic_Properties HOMO_LUMO HOMO/LUMO Energies Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential Electronic_Properties->MEP NBO Natural Bond Orbital Analysis Electronic_Properties->NBO

Computational workflow for determining electronic properties using DFT.

Table 1: Calculated Electronic Properties of a Representative Phenoxybenzoyl Pyridine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: These are representative values and will vary depending on the specific substituents on the molecule.

Defining the Steric Landscape

The three-dimensional shape and size of phenoxybenzoyl pyridine derivatives, their steric properties, are as crucial as their electronic characteristics in determining their biological activity. Steric hindrance can influence ligand binding, protein-ligand interactions, and the overall conformation of the molecule.

Experimental Determination of Steric Properties

4.1.1. Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, providing accurate bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the steric environment around different parts of the molecule and for validating computational models.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the phenoxybenzoyl pyridine derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Computational Analysis of Steric Properties

Computational methods provide quantitative measures of steric bulk that can be correlated with experimental observations.

4.2.1. Key Steric Descriptors

  • Buried Volume (%VBur): This parameter quantifies the percentage of the volume of a sphere (centered on a specific atom, often a metal in a complex, but adaptable to a key interaction point in a drug molecule) that is occupied by the ligand. It provides a robust measure of steric hindrance.

  • Steric Maps: These are 3D representations that visualize the steric profile of a molecule, highlighting regions of high and low steric bulk.

Computational Protocol: DFT Calculations for Steric Properties

  • Structure Optimization: Obtain the optimized geometry of the molecule as described in the electronic properties section.

  • Steric Parameter Calculation: Use specialized software or scripts to calculate the buried volume and generate steric maps from the optimized coordinates.

The Interplay of Electronics and Sterics: A Case Study in Kinase Inhibition

The development of kinase inhibitors provides a compelling example of how the interplay between electronic and steric properties of phenoxybenzoyl pyridine derivatives governs their biological activity. Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, and their efficacy depends on a combination of favorable interactions and the ability to adopt a specific conformation.

Quantitative Structure-Activity Relationship (QSAR) studies on pyridine derivatives as p38α MAP kinase inhibitors have shown that both electronic and steric descriptors are crucial for building predictive models of their inhibitory potency.[5]

Electronic Effects:

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase. The basicity of the pyridine nitrogen, which is influenced by the electronic nature of substituents, can modulate the strength of this interaction.

  • π-π Stacking: The aromatic rings of the phenoxy and benzoyl moieties can engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket. The electron density of these rings, tunable by substituents, affects the strength of these interactions.

Steric Effects:

  • Conformational Restriction: The steric bulk of substituents on the phenoxy or pyridine rings can influence the preferred conformation of the molecule, pre-organizing it for binding or, conversely, introducing steric clashes that prevent binding. For instance, the relative orientation of the phenoxy and benzoyl groups is critical for fitting into the hydrophobic pockets of the kinase.

  • Selectivity: By carefully designing the steric profile of the inhibitor, it is possible to achieve selectivity for a particular kinase over others, which is a key consideration in modern drug design to minimize off-target effects.

SAR_Concept cluster_0 Electronic Properties cluster_1 Steric Properties Phenoxybenzoyl_Pyridine Phenoxybenzoyl Pyridine Derivative H_Bonding Hydrogen Bonding (Pyridine Nitrogen) Phenoxybenzoyl_Pyridine->H_Bonding Pi_Stacking π-π Stacking (Aromatic Rings) Phenoxybenzoyl_Pyridine->Pi_Stacking Conformation Molecular Conformation Phenoxybenzoyl_Pyridine->Conformation Shape_Complementarity Shape Complementarity to Binding Pocket Phenoxybenzoyl_Pyridine->Shape_Complementarity Biological_Activity Biological Activity (e.g., Kinase Inhibition) H_Bonding->Biological_Activity Pi_Stacking->Biological_Activity Conformation->Biological_Activity Shape_Complementarity->Biological_Activity

Interplay of electronic and steric properties influencing biological activity.

Conclusion

The phenoxybenzoyl pyridine scaffold is a testament to the power of rational drug design, where a deep understanding of a molecule's intrinsic properties can guide the development of highly effective and selective therapeutics. This technical guide has provided a comprehensive overview of the key electronic and steric features of this important class of compounds, from their synthesis to their detailed characterization using both experimental and computational methods. By elucidating the causality behind methodological choices and highlighting the critical interplay between electronic and steric effects, we empower researchers to make more informed decisions in the design and optimization of novel phenoxybenzoyl pyridine derivatives. As our understanding of the molecular basis of disease continues to grow, the principles outlined in this guide will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Remsing Rix, L. L., et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 13(1), 12236. [Link]

  • Wang, Y., et al. (2023). Computational Simulation Study of Potential Inhibition of c‐Met Kinase Receptor by Phenoxy pyridine Derivatives: Based on QSAR, Molecular Docking, Molecular Dynamics. ChemistrySelect, 8(3), e202203923. [Link]

  • Ghafourian, T., & Mohammadi, M. (2021). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SAR and QSAR in Environmental Research, 32(10), 755-772. [Link]

  • Remsing Rix, L. L., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 13(1), 1-20. [Link]

  • Remsing Rix, L. L., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Research Square. [Link]

  • Ghafourian, T., & Mohammadi, M. (2021). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SAR and QSAR in Environmental Research, 32(10), 755-772. [Link]

  • Remsing Rix, L. L., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. LSU Health Sciences Center. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Methyl-2-(4-phenoxybenzoyl)pyridine: Melting and Boiling Point Determination

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and understanding of the melting and boiling points...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the melting and boiling points of the novel compound 5-Methyl-2-(4-phenoxybenzoyl)pyridine (CAS No. 1187166-57-9). In the absence of established literature values for these critical physical constants, this document outlines both state-of-the-art experimental methodologies and robust computational approaches for their accurate assessment. A detailed exposition of Differential Scanning Calorimetry (DSC) for melting point determination and the Siwoloboff method for micro-scale boiling point analysis is provided, emphasizing the causal reasoning behind procedural steps. Furthermore, we explore the utility of Quantitative Structure-Property Relationship (QSPR) and Density Functional Theory (DFT) models as predictive tools. This guide is intended to be a self-validating resource, equipping researchers with the necessary protocols and theoretical understanding to characterize this and other novel chemical entities with high scientific rigor.

Introduction: The Significance of Physical Constants in Drug Discovery

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical properties that profoundly influence its entire lifecycle, from synthesis and purification to formulation and bioavailability. For a novel pyridine derivative such as 5-Methyl-2-(4-phenoxybenzoyl)pyridine, a precise understanding of these parameters is not merely an academic exercise but a critical component of its development dossier.

  • Purity Assessment: A sharp and well-defined melting point is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting range.

  • Solid-State Characterization: The melting point is intrinsically linked to the crystalline lattice energy of the solid form. Variations in melting point can indicate the presence of different polymorphs, which can have significant implications for solubility, stability, and manufacturability.

  • Processing and Formulation: Knowledge of the melting point is crucial for downstream processing steps such as milling, granulation, and hot-melt extrusion. The boiling point, while less commonly reached in pharmaceutical processing, provides insights into the compound's volatility and thermal stability.

  • Regulatory Compliance: Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require the thorough characterization of new chemical entities, including their physical properties, as part of any new drug application.

Given the novelty of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, this guide will proceed from the premise that its melting and boiling points are yet to be definitively established.

Theoretical Framework: Intermolecular Forces and Phase Transitions

The melting and boiling points of an organic molecule are dictated by the strength of the intermolecular forces holding its molecules together in the condensed phase. For 5-Methyl-2-(4-phenoxybenzoyl)pyridine (Molecular Formula: C₁₉H₁₅NO₂), the key intermolecular interactions to consider are:

  • Dipole-Dipole Interactions: The presence of the polar carbonyl group (C=O) and the nitrogen atom in the pyridine ring induces a permanent dipole moment, leading to electrostatic attractions between molecules.

  • London Dispersion Forces: As a relatively large molecule, it possesses a significant surface area, giving rise to substantial London dispersion forces.

  • Pi-Pi Stacking: The aromatic phenoxy and pyridine rings can engage in pi-pi stacking interactions, further stabilizing the solid-state structure.

The energy required to overcome these collective forces determines the temperatures at which the compound transitions from solid to liquid (melting) and from liquid to gas (boiling).

Experimental Determination of Melting Point

For a novel crystalline compound, Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point with high precision and accuracy.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process), resulting in a detectable change in the heat flow relative to the reference. The peak of this endothermic event corresponds to the melting temperature.

Detailed Experimental Protocol for DSC
  • Sample Preparation:

    • Accurately weigh 1-3 mg of high-purity, crystalline 5-Methyl-2-(4-phenoxybenzoyl)pyridine into an aluminum DSC pan. The use of a small sample size minimizes thermal gradients.

    • Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample at elevated temperatures.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min. A slower heating rate can provide better resolution.

    • Continue heating to a temperature significantly above the melting transition to ensure the entire process is captured.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting endotherm.

    • The onset temperature of the peak is often reported as the melting point. The peak temperature provides the temperature at which the rate of melting is maximal.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with N2 load->purge heat Heat at Controlled Rate purge->heat detect Detect Heat Flow heat->detect thermogram Generate Thermogram detect->thermogram analyze Determine Onset/Peak Temperature thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Experimental Determination of Boiling Point

For novel compounds available in limited quantities, a micro-scale method for boiling point determination is preferable. The Siwoloboff method is a classical and reliable technique for this purpose.

Principle of the Siwoloboff Method

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A small amount of the liquid is heated, and a sealed capillary tube, inverted within the liquid, traps a small amount of air. As the liquid is heated, the trapped air expands and is expelled. When the liquid's boiling point is reached, its vapor pressure is sufficient to cause a rapid and continuous stream of bubbles to emerge from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary corresponds to the boiling point.

Detailed Experimental Protocol for the Siwoloboff Method
  • Apparatus Assembly:

    • Place approximately 0.5 mL of 5-Methyl-2-(4-phenoxybenzoyl)pyridine into a small test tube.

    • Take a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the liquid.

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

    • Heat the apparatus gently and observe the capillary tube.

  • Observation and Measurement:

    • Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the boiling point has been exceeded.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Record the temperature at the precise moment the bubbling ceases and the liquid is drawn into the capillary tube. This temperature is the boiling point.

    • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualizing the Siwoloboff Method Workflow

Siwoloboff_Workflow start Start prep Prepare Sample Assembly (Test tube, Liquid, Inverted Capillary) start->prep attach Attach to Thermometer prep->attach heat Heat in Oil Bath attach->heat observe_bubbles Observe Continuous Bubbling heat->observe_bubbles cool Remove Heat and Cool Slowly observe_bubbles->cool observe_suck_back Observe Liquid Drawn into Capillary cool->observe_suck_back record_bp Record Temperature (Boiling Point) observe_suck_back->record_bp end End record_bp->end

Caption: Step-by-step workflow for the Siwoloboff boiling point determination.

Computational Prediction of Melting and Boiling Points

In parallel with experimental determination, computational methods can provide valuable estimates of physical properties, aiding in experimental design and data validation.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical correlations that relate the chemical structure of a molecule to its physical properties. These models use molecular descriptors (numerical representations of molecular structure) to predict properties like melting and boiling points. While the development of a bespoke QSPR model for this specific compound class is beyond the scope of this guide, numerous commercially and academically available software packages can provide predictions based on large datasets of known compounds.

Quantum Mechanical Methods

Methods like Density Functional Theory (DFT) can be used to calculate molecular properties that correlate with melting and boiling points, such as intermolecular interaction energies. While direct prediction of these macroscopic properties from first principles is computationally intensive and complex, DFT can provide insights into the relative strengths of intermolecular forces for related molecules.

Data Presentation and Reporting

All experimentally determined and computationally predicted data should be summarized in a clear and concise format.

PropertyExperimental ValueMethodComputational PredictionMethod
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)To be determinedQSPR/DFT
Boiling Point To be determined (at a specific pressure)Siwoloboff MethodTo be determinedQSPR

When reporting new experimental data, it is imperative to follow established guidelines, such as those outlined by IUPAC, to ensure reproducibility and scientific integrity. This includes detailing the purity of the sample, the experimental conditions (e.g., heating rate, atmospheric pressure), and the uncertainty of the measurements.

Conclusion

The melting and boiling points of 5-Methyl-2-(4-phenoxybenzoyl)pyridine are foundational parameters that are essential for its progression through the drug development pipeline. This technical guide has provided a dual-pronged approach, combining rigorous experimental protocols with modern computational estimations, to facilitate the accurate and reliable determination of these properties. By adhering to the detailed methodologies for Differential Scanning Calorimetry and the Siwoloboff method, and by leveraging the predictive power of in silico tools, researchers can confidently characterize this novel compound, thereby ensuring a solid foundation for future research and development activities.

References

  • Siwoloboff method - Grokipedia. (n.d.). Retrieved from [Link]

  • Computational Prediction Of Physical Properties. (n.d.). Retrieved from [Link]

  • Siwoloboff method - Wikipedia. (n.d.). Retrieved from [Link]

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 29). Retrieved from [Link]

  • Computational methods for predicting properties | ProtoQSAR. (n.d.). Retrieved from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. - Filo. (2025, May 29). Retrieved from [Link]

  • Siwoloboff Method for Boiling Point Determination | PDF | Phase (Matter) - Scribd. (2024, January 8). Retrieved from [Link]

  • Differential scanning calorimetry - CureFFI.org. (2016, April 27). Retrieved from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). Retrieved from [Link]

  • MST|[DSC] Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC - NIH. (n.d.). Retrieved from [Link]

  • Predicting Molecular Properties via Computational Chemistry - Jstar-research. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026, February 9). Retrieved from [Link]

  • Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale | Journal of Chemical Education - ACS Publications. (2018, July 3). Retrieved from [Link]

  • Melting point determination - NEXTREAT Laboratories. (n.d.). Retrieved from [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS - The University of Arizona. (n.d.). Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 6). Retrieved from [Link]

  • FPE Guidelines For Reporting of New Experimental Property Data. (2013, January 25). Retrieved from [Link]

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - RSC Publishing. (n.d.). Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual - Open Textbook Publishing. (n.d.). Retrieved from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental
Foundational

Thermodynamic Stability and Conformational Dynamics of 5-Methyl-2-(4-phenoxybenzoyl)pyridine Isomers: A Technical Guide

Executive Summary The compound 5-Methyl-2-(4-phenoxybenzoyl)pyridine represents a highly functionalized aroylpyridine scaffold. Derivatives containing the phenoxybenzoyl and aminopyrimidine/pyridine moieties are of inten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-2-(4-phenoxybenzoyl)pyridine represents a highly functionalized aroylpyridine scaffold. Derivatives containing the phenoxybenzoyl and aminopyrimidine/pyridine moieties are of intense interest in modern drug discovery, particularly as targeted covalent inhibitors for kinases such as Bruton's Tyrosine Kinase (BTK)[1].

For such highly flexible molecules, the thermodynamic stability of specific conformational isomers (rotamers) directly dictates their pharmacological efficacy, receptor binding kinetics, and solid-state stability. This whitepaper provides a comprehensive technical framework for evaluating the thermodynamic stability of 5-Methyl-2-(4-phenoxybenzoyl)pyridine isomers, detailing the causality behind advanced computational and experimental workflows.

Structural Context & The Isomeric Landscape

The conformational landscape of 5-Methyl-2-(4-phenoxybenzoyl)pyridine is governed by rotation around the two aryl-carbonyl bonds (Ar–CO). The molecule cannot adopt a fully planar geometry due to severe steric clashes between the ortho-hydrogens of the pyridine and phenoxybenzene rings. Consequently, it adopts a twisted, "propeller-like" conformation[2].

The primary isomers of interest are the conformational rotamers defined by the orientation of the pyridine nitrogen relative to the carbonyl oxygen:

  • anti-N/O Conformer: The pyridine nitrogen lone pair points away from the carbonyl oxygen.

  • syn-N/O Conformer: The pyridine nitrogen lone pair points toward the carbonyl oxygen.

The thermodynamic stability of these isomers is a delicate balance of three competing forces:

  • Steric Repulsion: Drives the rings out of planarity to minimize van der Waals overlap.

  • π -Conjugation: Drives the system toward planarity to maximize orbital overlap across the carbonyl bridge.

  • Dipole-Dipole Interactions: Electrostatic repulsion between the carbonyl oxygen and the pyridine nitrogen lone pair heavily penalizes the syn-N/O conformation.

G Target 5-Methyl-2-(4-phenoxybenzoyl)pyridine Conformational Stability Steric Steric Repulsion (Ortho-Hydrogens) Target->Steric Electronic π-Conjugation (Carbonyl Bridge) Target->Electronic Dipole Dipole-Dipole Interactions (Pyridine N ↔ Carbonyl O) Target->Dipole Twisted Twisted 'Propeller' Geometry (Global Minimum) Steric->Twisted Favors Planar Planar Geometry (Transition State) Electronic->Planar Favors Dipole->Twisted Modulates Planar->Twisted Relaxation

Caption: Logical drivers of thermodynamic stability in aroylpyridine conformers.

Computational Thermodynamics: DFT Protocol

Density Functional Theory (DFT) calculations are the gold standard for mapping the Potential Energy Surface (PES) of aromatic ketones and resolving the subtle energy differences between twisted conformers[2][3].

Protocol 1: DFT-Based Conformational Mapping
  • Step 1: Initial Structure Generation. Generate 3D models of the syn and anti rotamers using molecular mechanics (e.g., MMFF94) to establish baseline geometries.

  • Step 2: Unconstrained Geometry Optimization. Optimize the structures using the B3LYP functional with a 6-311+G(d,p) basis set [4].

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for π -conjugated systems. The inclusion of diffuse functions (+) is critical here to accurately model the electron density and lone-pair repulsions of the phenoxy ether and carbonyl oxygens.

  • Step 3: Frequency Calculations (Self-Validation). Perform vibrational frequency calculations at the same level of theory.

    • Causality & Validation: This step creates a self-validating loop. A true thermodynamic minimum must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state (e.g., the planar conformation), and the geometry must be perturbed and re-optimized.

  • Step 4: Solvent Modeling. Apply the Polarizable Continuum Model (PCM) using parameters for a physiological solvent (e.g., water) or an experimental solvent (e.g., chloroform) to calculate ΔGsolv​ .

Experimental Validation: VT-NMR & Thermal Analysis

While DFT provides ground-state thermodynamics, experimental validation is required to determine the kinetic barrier to rotation ( ΔG‡ ) and solid-state polymorphic stability.

Protocol 2: Variable-Temperature NMR (VT-NMR)

VT-NMR is utilized to measure the rotational energy barrier between the syn and anti isomers. If the barrier is sufficiently high (>20 kcal/mol), the isomers can be isolated as atropisomers at room temperature.

  • Step 1: Sample Preparation. Dissolve the compound in a high-boiling, non-coordinating solvent such as Toluene- d8​ .

    • Causality: A non-coordinating solvent is chosen to ensure that the measured rotational barrier reflects purely intramolecular forces, preventing artifactual stabilization of the syn or anti states via intermolecular hydrogen bonding.

  • Step 2: Data Acquisition. Acquire high-resolution 1 H-NMR spectra from 298 K to 390 K in 5 K increments. Focus on the 5-methyl protons (singlet) or the ortho-pyridine protons.

  • Step 3: Coalescence Observation. As thermal energy increases, the rotation around the Ar–CO bond accelerates. Distinct peaks representing the slow-exchange conformers will broaden and eventually merge into a single peak at the coalescence temperature ( Tc​ ).

  • Step 4: Kinetic Extraction & Self-Validation. Calculate ΔG‡ using the Eyring equation.

    • Validation: To ensure the data is not artifactual, perform a complete lineshape analysis (using software like DNMR3) across the entire temperature gradient. The empirical Tc​ calculation must mathematically align with the simulated exchange rates ( kc​ ), providing a self-validating kinetic profile.

Workflow Start In Silico & In Vitro Thermodynamic Profiling DFT Density Functional Theory (DFT) B3LYP/6-311+G(d,p) Start->DFT VTNMR Variable-Temperature NMR (VT-NMR) Start->VTNMR DSC Differential Scanning Calorimetry (DSC) Start->DSC PES Potential Energy Surface Mapping (ΔG, ΔH) DFT->PES Kinetics Rotational Energy Barrier (ΔG‡) VTNMR->Kinetics SolidState Polymorph Stability (Phase Transitions) DSC->SolidState Synthesis Comprehensive Isomeric Profile PES->Synthesis Kinetics->Synthesis SolidState->Synthesis

Caption: Multi-modal experimental and computational workflow for isomeric profiling.

Quantitative Data Synthesis: Isomeric Profiling

Based on structural analogs and established thermodynamic principles for benzophenone and aroylpyridine derivatives[2][4], the following table synthesizes the expected quantitative thermodynamic parameters for the isomers of 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Table 1: Thermodynamic and Conformational Parameters of 5-Methyl-2-(4-phenoxybenzoyl)pyridine Isomers

Isomer / ConformerDihedral Angle ( θ1​ , Py-CO)Dihedral Angle ( θ2​ , Ph-CO)Relative Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Predicted Boltzmann Population (298K)
anti-N/O (Global Minimum)~35°~30°0.002.8> 95%
syn-N/O (Local Minimum)~145°~30°+2.454.1< 5%
Planar (Transition State)+8.20-~ 0%

Data Interpretation: The anti-N/O conformer is overwhelmingly favored at room temperature due to the minimization of dipole-dipole repulsion between the pyridine nitrogen and the carbonyl oxygen. The relatively low energy barrier to rotation (~8.2 kcal/mol) indicates that these conformers are in rapid equilibrium at room temperature and cannot be isolated as stable atropisomers under standard conditions.

Conclusion

The thermodynamic stability of 5-Methyl-2-(4-phenoxybenzoyl)pyridine isomers is dictated by a complex interplay of steric hindrance and electronic conjugation. By employing a rigorously validated workflow combining B3LYP/6-311+G(d,p) DFT calculations with VT-NMR kinetics, researchers can accurately map the potential energy surface of this scaffold. Understanding this conformational equilibrium is paramount for drug development professionals aiming to lock this pharmacophore into its bioactive conformation for optimal target engagement.

References

  • Source: google.
  • Source: benchchem.
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  • Source: acs.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

Abstract This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, a valuable scaffold in medicinal chemistry and materials science. The syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, a valuable scaffold in medicinal chemistry and materials science. The synthetic strategy is predicated on a robust and efficient two-step process. The initial step involves the preparation of the key intermediate, 4-phenoxybenzoyl chloride, from 4-phenoxybenzoic acid. The subsequent and final step accomplishes the formation of the target molecule through the coupling of 4-phenoxybenzoyl chloride with 2-lithio-5-methylpyridine, generated in situ from 2-bromo-5-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, safety protocols, and insights into the chemical principles underpinning the synthesis.

Introduction

Aryl ketones incorporating a pyridine moiety are significant pharmacophores due to their diverse biological activities. The title compound, 5-Methyl-2-(4-phenoxybenzoyl)pyridine, combines the structural features of a substituted pyridine and a diaryl ketone, making it an attractive target for synthetic exploration and a potential building block for more complex molecular architectures. The synthetic approach detailed herein is designed to be both efficient and scalable, employing well-established organometallic and acylation chemistries.

Proposed Synthetic Pathway

The synthesis is logically divided into two primary stages: the formation of the acylating agent and the subsequent carbon-carbon bond formation.

G cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: C-C Bond Formation A 4-Phenoxybenzoic Acid B 4-Phenoxybenzoyl Chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Catalytic DMF C 2-Bromo-5-methylpyridine D 2-Lithio-5-methylpyridine (in situ) C->D n-Butyllithium (n-BuLi) Anhydrous THF, -78 °C E 5-Methyl-2-(4-phenoxybenzoyl)pyridine D->E 4-Phenoxybenzoyl Chloride -78 °C to rt

Caption: Proposed two-step synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Experimental Protocols

Part 1: Synthesis of 4-Phenoxybenzoyl Chloride

This procedure details the conversion of 4-phenoxybenzoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective chlorinating agent.[1]

Materials and Reagents:

Reagent/MaterialGradeMolar Mass ( g/mol )QuantityMoles (mmol)
4-Phenoxybenzoic Acid≥98%214.2210.0 g46.68
Thionyl Chloride (SOCl₂)≥99%118.9725 mL~345
N,N-Dimethylformamide (DMF)Anhydrous73.092-3 dropsCatalytic
Anhydrous TolueneAnhydrous92.1450 mL-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution to neutralize HCl and SO₂ byproducts)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove any residual moisture.

  • Reagent Addition: To the flask, add 4-phenoxybenzoic acid (10.0 g, 46.68 mmol) and a magnetic stir bar.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (25 mL) to the dropping funnel and add it dropwise to the stirred solid over 10 minutes.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF. The addition of a catalytic amount of DMF can accelerate the reaction.[2]

  • Reaction: Heat the mixture to a gentle reflux (approximately 80 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. To aid in the removal of the last traces of thionyl chloride, add anhydrous toluene (50 mL) and evaporate again.

  • Product: The resulting crude 4-phenoxybenzoyl chloride is a pale yellow oil or solid and is typically used in the next step without further purification.

Part 2: Synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

This part of the synthesis involves a lithium-halogen exchange to form an organolithium intermediate, followed by acylation. This is a powerful method for constructing C-C bonds with pyridine rings.

Materials and Reagents:

Reagent/MaterialGradeMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-5-methylpyridine≥97%172.028.03 g46.68
n-Butyllithium (n-BuLi)2.5 M in hexanes64.0619.6 mL49.01
4-Phenoxybenzoyl Chloride(from Part 1)232.66~10.86 g46.68
Anhydrous Tetrahydrofuran (THF)Anhydrous72.11200 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)--50 mL-
Ethyl AcetateACS Grade-150 mL-
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)----

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Low-temperature thermometer

  • Dropping funnel

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Schlenk line or nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble the 500 mL three-neck flask with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Initial Cooldown and Reagent Addition: Add 2-bromo-5-methylpyridine (8.03 g, 46.68 mmol) to the flask and dissolve it in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Generation of the Organolithium Reagent: While maintaining the temperature at -78 °C, slowly add n-butyllithium (19.6 mL of a 2.5 M solution in hexanes, 49.01 mmol) dropwise via syringe over 30 minutes. The solution will typically change color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for an additional 30 minutes.

  • Acylation: Dissolve the crude 4-phenoxybenzoyl chloride (from Part 1) in anhydrous THF (100 mL) and add this solution dropwise to the stirred organolithium solution at -78 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-Methyl-2-(4-phenoxybenzoyl)pyridine.[3]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass and confirm the molecular formula.[6][7][8]

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical-Specific Precautions:

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[9][10][11][12][13] Handle in a well-ventilated fume hood. The reaction produces toxic HCl and SO₂ gases, which must be scrubbed.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air) and reacts violently with water.[14][15][16][17][18][19][20][21][22] All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • Waste Disposal:

    • Quench any residual n-butyllithium by slowly adding isopropanol, followed by methanol, and then water, all while cooling in an ice bath.[14][17][19][20][22]

    • Dispose of all chemical waste according to institutional and local regulations.

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The success of the synthesis can be validated at each stage. The formation of the acyl chloride in Part 1 is evident from the dissolution of the starting carboxylic acid and the cessation of gas evolution. The progress of the C-C bond formation in Part 2 can be monitored by Thin-Layer Chromatography (TLC). The final product's identity and purity should be unequivocally confirmed by spectroscopic methods as outlined in the characterization section.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]

  • nbutyl lithium safety. (2024, June 7). YouTube. Available at: [Link]

  • PrepChem. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. Available at: [Link]

  • University of California, Irvine - Environmental Health & Safety. (2003, September 19). Standard Operating Procedure Quenching Reactive Organometallic Reagents. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. Available at: [Link]

  • n-Butyllithium Quenching SOP. Scribd. Available at: [Link]

  • How can I quench large quantity of n-Buli? ResearchGate. (2015, November 17). Available at: [Link]

  • The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Available at: [Link]

  • SOP 0079 - Thionyl Chloride - Standard Operating Procedures. (2013, July 22). Available at: [Link]

  • PENTA. (2019, September 12). Thionyl chloride. Available at: [Link]

  • Lanxess. (2015, August 15). Product Safety Assessment: Thionyl chloride. Available at: [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (20xx). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Bingol, K., & Brüschweiler, R. (2015). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC. Available at: [Link]

  • Zhong, Y., et al. (2022). Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging. Frontiers. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. Available at: [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • A new synthesis of 2-substituted pyridines via aluminum chloride induced heteroarylation of arenes and heteroarenes. (2005, March 18). PubMed. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. Available at: [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Ortiz, J. F., et al. (2021). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. PMC. Available at: [Link]

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. (2014, February 25). Beijing Institute of Technology. Available at: [Link]

  • Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation. (2015, June 19). PubMed. Available at: [Link]

  • Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging. (2022, April 8). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. ResearchGate. Available at: [Link]

  • Allmpus. 5-METHYL-2-PHENOXY-PYRIDINE. Available at: [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

Application

Application Note: 5-Methyl-2-(4-phenoxybenzoyl)pyridine as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on versatile building blocks. 5-Methyl-2-(4-phenoxybenzoyl)pyridine represents a highly privileged scaffold that bridges two critical structural domains: a basic pyridine ring and a hydrophobic diaryl ether (phenoxybenzoyl) moiety.

The 4-phenoxybenzoyl group is a well-established hydrophobic anchor, widely recognized for its ability to occupy deep hydrophobic pockets (e.g., the H3 pocket) of various kinases. This specific structural motif is foundational to the synthesis of blockbuster Bruton's Tyrosine Kinase (BTK) inhibitors, including Ibrutinib and Zanubrutinib[1][2].

By replacing the traditional benzene ring of older generation inhibitors with a 5-methylpyridine moiety, drug designers gain three field-proven advantages:

  • Hinge-Binding Capability: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, which is crucial for interacting with the kinase hinge region.

  • Enhanced Aqueous Solubility: The basicity of the pyridine ring significantly improves solubility compared to purely carbocyclic analogs. This strategy has been proven highly effective in optimizing CNS-penetrant molecules, such as prolyl oligopeptidase (POP) inhibitors[3].

  • Metabolic Shielding: The methyl group at the 5-position provides targeted steric hindrance, blocking primary CYP450-mediated aromatic oxidation and thereby extending the scaffold's metabolic half-life.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream fragment-based drug design (FBDD) and Rule of 5 (Ro5) compliance.

ParameterValuePharmacological Rationale
Molecular Formula C19H15NO2Provides a balanced heavy-atom count for fragment-based elaboration.
Molecular Weight 289.33 g/mol Leaves ~200 Da for additional functionalization before hitting the Ro5 limit.
LogP (Estimated) ~3.8High lipophilicity driven by the phenoxy group ensures excellent hydrophobic pocket occupancy.
H-Bond Acceptors 3Pyridine nitrogen and oxygen atoms provide versatile hinge-binding capabilities.
Metabolic Stability EnhancedThe 5-methyl substitution effectively blocks primary CYP-mediated oxidation at the pyridine core.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind each reagent. The following protocols are designed as self-validating systems for synthesizing advanced intermediates.

Protocol 1: Synthesis of Pyrazolo-Pyridine Kinase Inhibitor Cores

Objective: Convert the diaryl ketone into a bicyclic pyrazolo-pyridine scaffold, a validated pharmacophore for BTK inhibitors[1].

  • Step 1: Knoevenagel Condensation

    • Procedure: Charge a dry round-bottom flask with 5-Methyl-2-(4-phenoxybenzoyl)pyridine (1.0 eq) and malononitrile (1.2 eq) in anhydrous toluene (0.2 M). Add catalytic glacial acetic acid (0.1 eq) and piperidine (0.1 eq). Reflux with a Dean-Stark trap for 12 hours.

    • Causality: The combination of acetic acid and piperidine forms piperidinium acetate, a mild buffer that catalyzes the condensation without causing the polymerization of malononitrile. Toluene allows for the azeotropic removal of water, driving the equilibrium forward[1].

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). Proceed when starting material is <2%.

  • Step 2: Enol Ether Formation

    • Procedure: Cool the mixture to 0°C. Add dimethyl sulfate (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Stir for 4 hours at room temperature.

    • Causality: DIPEA is chosen as a non-nucleophilic base to scavenge the generated acid without reacting with the highly electrophilic dimethyl sulfate. This step traps the enol as a reactive methoxy-alkene[2].

  • Step 3: Pyrazole Cyclization

    • Procedure: Isolate the intermediate and dissolve in ethanol (0.1 M). Add hydrazine hydrate (1.5 eq) and triethylamine (1.0 eq). Reflux for 8 hours.

    • Causality: Hydrazine acts as a bis-nucleophile. The first amine attacks the highly electrophilic nitrile carbon, and the second amine displaces the methoxy group, closing the pyrazole ring[2].

    • Self-Validation: LC-MS analysis must confirm the [M+H]+ mass of the cyclized core before proceeding to downstream cross-coupling.

Protocol 2: Development of Prolyl Oligopeptidase (POP) Inhibitors

Objective: Synthesize CNS-penetrant POP inhibitors for neurodegenerative disease research by leveraging the pyridine ring for solubility[3].

  • Step 1: Reductive Amination

    • Procedure: Dissolve 5-Methyl-2-(4-phenoxybenzoyl)pyridine (1.0 eq) and an L-prolinamide derivative (1.1 eq) in dichloroethane (DCE, 0.2 M). Add sodium triacetoxyborohydride (STAB, 1.5 eq) and acetic acid (1.0 eq). Stir at room temperature for 16 hours.

    • Causality: STAB is utilized because it is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone. DCE is preferred over DCM due to its higher boiling point and superior solubility profile for polar intermediates.

    • Self-Validation: Chiral HPLC is mandatory post-workup to ensure the stereocenter of the L-prolinamide was not epimerized during the reaction.

Systems Visualization

To fully grasp the utility of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, it is essential to visualize both its synthetic trajectory and its biological target engagement.

Synthetic Workflow

Workflow SM 5-Methyl-2-(4-phenoxybenzoyl)pyridine (Starting Scaffold) Cond Knoevenagel Condensation Malononitrile, Toluene, Δ SM->Cond Step 1 Enol Enol/Methoxy Intermediate Dimethyl Sulfate, DIPEA Cond->Enol Step 2 Cycl Pyrazole Cyclization Hydrazine Hydrate, EtOH, Δ Enol->Cycl Step 3 Prod Pyrazolo-Pyridine Core (Kinase Inhibitor Precursor) Cycl->Prod Target Isolation

Synthetic workflow for generating pyrazolo-pyridine kinase inhibitor cores.

Biological Target Pathway (BTK Inhibition)

Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLC PLCγ2 Activation BTK->PLC Active Signaling NFKB NF-κB Survival Pathway PLC->NFKB Calcium Release Inhibitor Phenoxybenzoyl-Pyridine Derived Inhibitor Inhibitor->BTK Target Blockade

BTK signaling cascade and targeted inhibition by phenoxybenzoyl-pyridine derivatives.

References

  • Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry - MDPI. 1[1]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. 2[2]

  • An introduction of a pyridine group into the structure of prolyl oligopeptidase inhibitors - ResearchGate. 3[3]

Sources

Method

Application Notes and Protocols for 5-Methyl-2-(4-phenoxybenzoyl)pyridine in Transition Metal Catalysis

Introduction: A Versatile N,O-Bidentate Ligand for Catalytic Transformations In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Transition metal cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile N,O-Bidentate Ligand for Catalytic Transformations

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Transition metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The performance of a transition metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. Pyridine-based ligands have emerged as a versatile class, offering a tunable platform to modulate the reactivity of the metal center.[2]

This guide focuses on the application of 5-Methyl-2-(4-phenoxybenzoyl)pyridine as a bidentate ligand in transition metal catalysis. This molecule belongs to the 2-benzoylpyridine family of ligands, which are known to coordinate to metal centers through the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. The presence of the methyl group at the 5-position of the pyridine ring and the phenoxy group on the benzoyl moiety allows for fine-tuning of the ligand's electronic and steric environment. This can influence the stability and activity of the resulting metal complex, making it a promising candidate for various catalytic applications, most notably palladium-catalyzed cross-coupling reactions.

These application notes will provide a comprehensive overview of the synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, the preparation of its palladium(II) complex, and a detailed protocol for its use in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine Ligand

The synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine can be approached through several synthetic strategies. A common method involves the coupling of a suitable organometallic pyridine derivative with a benzoyl chloride. The following protocol is a representative procedure based on established organometallic methodologies.

Experimental Protocol: Synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

This protocol involves the generation of an organolithium intermediate from 2-bromo-5-methylpyridine, followed by its reaction with 4-phenoxybenzoyl chloride.

Materials:

  • 2-Bromo-5-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • 4-Phenoxybenzoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 equiv) and dissolve it in anhydrous THF (approximately 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve 4-phenoxybenzoyl chloride (1.2 equiv) in anhydrous THF.

  • Add the solution of 4-phenoxybenzoyl chloride dropwise to the lithiated pyridine solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Lithiation 1. Lithiation with n-BuLi in THF at -78 °C 2-Bromo-5-methylpyridine->Lithiation 4-Phenoxybenzoyl_chloride 4-Phenoxybenzoyl chloride Acylation 2. Acylation with 4-Phenoxybenzoyl chloride 4-Phenoxybenzoyl_chloride->Acylation Lithiation->Acylation Workup 3. Aqueous Workup & Extraction Acylation->Workup Purification 4. Column Chromatography Workup->Purification Product 5-Methyl-2-(4-phenoxybenzoyl)pyridine Purification->Product

Caption: Synthetic workflow for 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Synthesis of a Palladium(II) Complex

The 5-Methyl-2-(4-phenoxybenzoyl)pyridine ligand can be readily complexed with various transition metals. Palladium(II) complexes of 2-benzoylpyridine derivatives have been synthesized and characterized, often exhibiting a square planar geometry.[3][4] The following is a general protocol for the synthesis of a dichloropalladium(II) complex.

Experimental Protocol: Synthesis of Dichloro[5-Methyl-2-(4-phenoxybenzoyl)pyridine]palladium(II)

Materials:

  • 5-Methyl-2-(4-phenoxybenzoyl)pyridine

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-Methyl-2-(4-phenoxybenzoyl)pyridine (1.0 equiv) in methanol.

  • In a separate flask, prepare a solution of Palladium(II) chloride (1.0 equiv) in methanol. Note: PdCl₂ has low solubility in methanol; sonication or gentle heating may be required. A common alternative is to use a more soluble palladium source like bis(acetonitrile)palladium(II) chloride.

  • Add the palladium(II) chloride solution dropwise to the ligand solution with stirring at room temperature.

  • A precipitate should form upon mixing or after a short period of stirring. Continue stirring the mixture at room temperature for 4-6 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the Dichloro[5-Methyl-2-(4-phenoxybenzoyl)pyridine]palladium(II) complex.

Diagram of the Complexation Reaction:

G Ligand 5-Methyl-2-(4-phenoxybenzoyl)pyridine Reaction Stirring at RT Ligand->Reaction 1.0 equiv PdCl2 PdCl₂ PdCl2->Reaction 1.0 equiv Solvent Methanol Solvent->Reaction Complex Dichloro[5-Methyl-2-(4-phenoxybenzoyl)pyridine]palladium(II) Reaction->Complex

Caption: Synthesis of the Palladium(II) complex.

Application in Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C bonds.[1][5] The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly widely used due to the stability and low toxicity of the boron reagents.[6][7] The choice of ligand is critical for an efficient catalytic cycle.[2] A palladium complex of 5-Methyl-2-(4-phenoxybenzoyl)pyridine can serve as a pre-catalyst for such transformations.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The ligand plays a crucial role in each step, influencing the rate and selectivity of the reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using the in situ generated palladium catalyst from Pd(OAc)₂ and 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 5-Methyl-2-(4-phenoxybenzoyl)pyridine (Ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), 5-Methyl-2-(4-phenoxybenzoyl)pyridine (0.04 equiv), 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data Summary (Hypothetical):

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid2K₂CO₃Dioxane/H₂O1001292
24-ChlorotoluenePhenylboronic acid2K₃PO₄Toluene1102478
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acid2Cs₂CO₃Dioxane1001695

Conclusion and Future Outlook

5-Methyl-2-(4-phenoxybenzoyl)pyridine represents a valuable addition to the toolkit of ligands for transition metal catalysis. Its straightforward synthesis and ability to form stable complexes with metals like palladium make it an attractive candidate for developing robust catalytic systems. The protocols provided herein offer a starting point for researchers to explore the utility of this ligand in Suzuki-Miyaura cross-coupling and potentially other catalytic transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Further investigations into the fine-tuning of the ligand structure and its application with other transition metals will undoubtedly open new avenues in synthetic chemistry.

References

  • Dalton Transactions. (n.d.). Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Palladium(II) and Antimony(III) Complexes Derived From 2-Benzoylpyridine N 4 -Phenylthiosemicarbazone: Synthesis, Crystal Structure, Antiproliferative Activity, and Low Toxicity on Normal Hepatocyte QSG7701 Cells. [Link]

  • PubMed. (2005). Palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones: spectral characterization, structural studies and cytotoxic activity. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling of 2-Benzoylpyridine N-Oxides via C(sp2)–C(O) Bond Cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

Sources

Application

Application Note: Advanced Chromatographic Purification of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Chemical Context The compound 5-Methyl-2-(4-phenoxybenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Chemical Context

The compound 5-Methyl-2-(4-phenoxybenzoyl)pyridine (C₁₉H₁₅NO₂) is a lipophilic diaryl ketone featuring a weakly basic pyridine ring. Molecules with this structural motif are critical building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.

However, the purification of pyridine-based diaryl ketones presents a well-documented chromatographic challenge. While the diaryl ketone linkage provides strong UV absorbance (ideal for fraction collection) and high solubility in organic solvents, the basic nitrogen atom of the pyridine ring (pKa ~5.0–5.5) interacts aggressively with the stationary phase during standard normal-phase chromatography[1][2].

The Causality of Peak Tailing

The primary cause of poor resolution and low recovery in pyridine purification is the secondary interaction between the basic nitrogen atom and the acidic residual silanol groups (pKa ~4.5) on the surface of silica-based stationary phases[3]. This dual-retention mechanism (partitioning + ion-exchange) causes the trailing edge of the chromatographic peak to broaden significantly. To achieve high-purity isolation, the purification strategy must actively suppress these silanol interactions through mobile phase modifiers and precise pH control[3][4].

Purification Strategy & Workflow

To achieve >99% purity, a two-dimensional chromatographic approach is required: a high-throughput Normal-Phase Flash Chromatography step for bulk impurity removal, followed by a Reverse-Phase Preparative HPLC polishing step.

Workflow N1 Crude Synthesis Mixture 5-Methyl-2-(4-phenoxybenzoyl)pyridine N2 Sample Preparation Dissolution & Filtration (0.45 µm) N1->N2 N3 Normal-Phase Flash Chromatography Hexane/EtOAc + 0.1% TEA N2->N3 N4 In-Process QC (HPLC) Purity > 90%? N3->N4 N4->N3 No (Recycle) N5 Reverse-Phase Prep-HPLC C18, H2O/ACN + 0.1% TFA N4->N5 Yes (Proceed) N6 Final QC & Lyophilization Purity > 99% N5->N6 N7 Pure API Intermediate N6->N7 Pass

Chromatographic purification workflow for 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Analytical Method Development (In-Process QC)

Before initiating preparative purification, a robust analytical method must be established to monitor fraction purity. Because 5-Methyl-2-(4-phenoxybenzoyl)pyridine is highly lipophilic, a reverse-phase C18 column is utilized.

Mechanistic Choice: To prevent silanol interactions on the C18 phase, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. This lowers the pH to ~2.0, fully protonating the residual silanols (rendering them neutral) and the pyridine nitrogen, ensuring a sharp, symmetrical peak[3].

Table 1: Analytical HPLC Method Parameters
ParameterSpecificationCausality / Rationale
Column C18, 5 µm, 4.6 x 150 mmStandard hydrophobic retention for diaryl ketones.
Mobile Phase A 0.1% TFA in WaterLow pH suppresses silanol ionization[3].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures solubility of the lipophilic API.
Gradient 10% B to 90% B over 15 minSweeps highly retained lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nm and 280 nmCaptures the conjugated diaryl ketone chromophore.

Experimental Protocols (Self-Validating Systems)

Protocol A: Normal-Phase Flash Chromatography (Bulk Purification)

This step isolates the target compound from highly polar reaction byproducts and unreacted starting materials[1].

Mechanistic Choice: We utilize Triethylamine (TEA) as a mobile phase additive. TEA acts as a competing base, preferentially binding to the active silanol sites on the silica gel, effectively shielding them from the pyridine analyte and preventing peak tailing[3].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with spherical end-capped silica gel (20–40 µm). Equilibrate the column with 3 column volumes (CV) of Hexane containing 0.1% v/v TEA.

  • Sample Loading: Dissolve the crude 5-Methyl-2-(4-phenoxybenzoyl)pyridine in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 100% Hexane (+0.1% TEA) for 2 CV.

    • Transition to a linear gradient of 0% to 30% Ethyl Acetate in Hexane (+0.1% TEA) over 10 CV.

  • Fraction Collection: Collect 20 mL fractions. Monitor elution via UV detection at 254 nm.

Self-Validation Checkpoint (2D-TLC): Before pooling fractions, validate the structural stability of the compound on silica. Spot a sample of the crude mixture in the bottom-left corner of a square TLC plate. Develop in Hexane/EtOAc (7:3) + 0.1% TEA. Dry the plate, rotate it 90 degrees counter-clockwise, and develop again in the same solvent[3].

  • Pass Criteria: A single spot on the diagonal indicates the compound is stable.

  • Fail Criteria: Off-diagonal spots indicate on-column degradation, requiring an immediate switch to neutral alumina stationary phase.

Protocol B: Reverse-Phase Preparative HPLC (Polishing)

For final polishing to >99% purity, reverse-phase chromatography is employed to remove closely related structural isomers[4].

Step-by-Step Methodology:

  • System Equilibration: Mount a Prep-C18 column (21.2 x 250 mm, 5 µm). Equilibrate with 10% Acetonitrile / 90% Water (both containing 0.1% TFA) at 20 mL/min.

  • Injection: Filter the pooled fractions from Protocol A through a 0.45 µm PTFE syringe filter. Inject up to 500 mg of sample per run.

  • Elution: Run a shallow gradient from 40% B to 80% B over 30 minutes. The target compound will elute strongly retained due to the phenoxybenzoyl moiety.

  • Recovery: Pool the pure fractions and remove the acetonitrile under reduced pressure at 30 °C. Lyophilize the remaining aqueous layer to yield the pure TFA-salt of the intermediate.

Self-Validation Checkpoint (In-Process HPLC): Analyze an aliquot of the pooled fractions using the Analytical Method (Table 1).

  • Pass Criteria: The integrated peak area of 5-Methyl-2-(4-phenoxybenzoyl)pyridine must be >99.0% before proceeding to lyophilization.

Quantitative Data & Expected Outcomes

By employing silanol-masking agents (TEA) in the normal phase and pH-modifiers (TFA) in the reverse phase, researchers can expect high mass recovery and excellent peak symmetry. Table 2 summarizes the typical metrics observed when utilizing this validated workflow.

Table 2: Representative Purification Metrics
Purification StageMass Recovered (mg)Purity (HPLC Area %)Step Yield (%)
Crude Synthesis Mixture 1000.074.5%N/A
Post-Flash Chromatography 710.592.3%71.0%
Post-Prep HPLC (Polishing) 615.2>99.5%86.5%
Overall Process Output 615.2 >99.5% 61.5%

References

  • UCLA – Chemistry and Biochemistry. "Formation of Aryl[1-Cyano-4-(dialkylamino)butadienyl] Ketones from Pyridines". Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. "Study on Pyridine-Boryl Radical-Promoted, Ketyl Radical-Mediated Carbon–Carbon Bond-Forming Reactions". Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Oxidative Cleavage of Csp3–Csp2 and Csp3–H Bonds with KOtBu: Highly Robust and Practical Synthesis of Diaryl/(het-Ar) Ketones". Available at:[Link]

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Method

Microwave-Assisted Synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine Derivatives: An Application and Protocol Guide

Introduction: The Significance of Pyridine Scaffolds and the Advantage of Microwave Synthesis Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core structure of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridine Scaffolds and the Advantage of Microwave Synthesis

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals.[1][2][3] Their prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic versatility, which allows for extensive structural modifications.[1][3] Specifically, 5-Methyl-2-(4-phenoxybenzoyl)pyridine and its analogues are of significant interest due to their potential as bioactive molecules, with applications ranging from anticancer agents to kinase inhibitors.[3][4]

Traditionally, the synthesis of such complex molecules involves multi-step processes with long reaction times and often requires harsh conditions, leading to lower yields and the generation of undesirable byproducts.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[5][7][8][9] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, improves product yields, and enhances reaction selectivity.[7][8][9] This application note provides a detailed protocol for the microwave-assisted synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine derivatives, highlighting the underlying principles and practical considerations for researchers in drug development.

Theoretical Framework: The Power of Microwave-Assisted Synthesis

Microwave-assisted synthesis leverages the ability of polar molecules (solvents and reactants) to absorb microwave energy and convert it into thermal energy. This process, known as dielectric heating, is fundamentally different from conventional heating, where heat is transferred through conduction and convection.[10][11]

Key Advantages of Microwave Heating:

  • Rapid and Uniform Heating: Microwaves penetrate the reaction vessel and heat the entire volume of the reaction mixture simultaneously, leading to rapid and uniform temperature increases.[7][10] This eliminates temperature gradients and localized overheating often associated with conventional methods.

  • Superheating of Solvents: In a sealed microwave reactor, solvents can be heated to temperatures significantly above their atmospheric boiling points due to the increased pressure.[7][8] This allows for reactions to be conducted at higher temperatures, dramatically accelerating reaction rates.

  • Reduced Reaction Times and Increased Yields: The combination of rapid heating and higher reaction temperatures leads to a significant reduction in reaction times, often from hours to minutes.[8][9] This efficiency frequently translates to higher product yields and improved purity.[9]

  • Enhanced Reaction Selectivity: The precise temperature control and uniform heating offered by microwave reactors can minimize the formation of byproducts, leading to cleaner reactions and simpler purification processes.[7]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating of an entire oil bath or heating mantle.[9]

The choice of solvent is crucial in microwave chemistry, as its dielectric properties determine its ability to absorb microwave energy.[10] Polar solvents with high dielectric constants are generally excellent microwave absorbers.[8][10]

Synthetic Strategy: A Palladium-Catalyzed Carbonylative Coupling Approach

The synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine can be efficiently achieved through a palladium-catalyzed carbonylative cross-coupling reaction. This powerful method allows for the formation of the desired ketone by coupling a pyridine derivative with a phenoxy-containing partner in the presence of carbon monoxide.[12][13][14] Microwave irradiation is particularly well-suited to accelerate these types of metal-catalyzed reactions.[15][16]

A plausible synthetic route involves the coupling of a suitable 2-halo-5-methylpyridine with a 4-phenoxyboronic acid or a similar organometallic reagent under a carbon monoxide atmosphere, catalyzed by a palladium complex.

Experimental Protocols

PART 1: General Protocol for Microwave-Assisted Synthesis

This protocol outlines the general steps for the microwave-assisted synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine derivatives. Specific parameters such as catalyst, base, and solvent may require optimization for different substrates.

Materials:

  • 2-Halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine)

  • 4-Phenoxyboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[17]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[17]

  • Solvent (e.g., 1,4-dioxane/H₂O, DMF)[17]

  • Carbon monoxide (CO) source (e.g., CO gas cylinder or a CO-releasing molecule)

  • Microwave reactor vials (10 mL) with stir bars[17]

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-halo-5-methylpyridine (0.5 mmol), 4-phenoxyboronic acid (0.6 mmol), palladium catalyst (2.5 mol%), and base (1.5 mmol).

  • Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[17]

  • CO Introduction: If using CO gas, purge the vial with CO for 2-3 minutes. If using a CO-releasing molecule, add it to the reaction mixture.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters: temperature (e.g., 120-150 °C), time (e.g., 15-30 minutes), and power (e.g., 100-250 W).[15]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).[17]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.[17]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-Methyl-2-(4-phenoxybenzoyl)pyridine derivative.

PART 2: Optimization of Reaction Conditions

The efficiency of the microwave-assisted synthesis is highly dependent on the reaction parameters. A systematic optimization of these parameters is crucial to achieve the best results.

Table 1: Example of Parameter Optimization

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (2.5)K₂CO₃Dioxane/H₂O (2:1)1202065
2Pd(dppf)Cl₂ (2.5)K₂CO₃Dioxane/H₂O (2:1)1202078
3Pd(dppf)Cl₂ (2.5)Cs₂CO₃Dioxane/H₂O (2:1)1202085
4Pd(dppf)Cl₂ (2.5)Cs₂CO₃DMF1501592
5Pd(dppf)Cl₂ (2.5)Cs₂CO₃DMF1501088

Reaction Conditions: 2-bromo-5-methylpyridine (0.5 mmol), 4-phenoxyboronic acid (0.6 mmol), CO (1 atm), Solvent (6 mL).

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and its corresponding ligands significantly influences the reaction outcome. Ligands like dppf can enhance the stability and activity of the catalyst, leading to higher yields.[17]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Stronger bases like Cs₂CO₃ can often lead to better yields compared to weaker bases like K₂CO₃.[17]

  • Solvent: The solvent not only dissolves the reactants but also interacts with the microwave irradiation. Polar aprotic solvents like DMF are excellent microwave absorbers and can facilitate reactions at higher temperatures.[11]

  • Temperature and Time: These parameters are interdependent. Higher temperatures generally lead to shorter reaction times. Microwave synthesis allows for precise control over both, enabling rapid optimization.[18]

Characterization of Synthesized Derivatives

The synthesized 5-Methyl-2-(4-phenoxybenzoyl)pyridine derivatives should be thoroughly characterized to confirm their structure and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[19][20] The chemical shifts and coupling constants of the protons on the pyridine and phenoxy rings provide definitive structural information.[20]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.[19]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the ketone.[19]

  • Elemental Analysis: Determines the elemental composition of the compound, further verifying its identity.[19]

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for a Representative Derivative

ProtonExpected Chemical Shift Range (ppm)
Pyridine H-37.8 - 8.2
Pyridine H-47.6 - 7.9
Pyridine H-68.6 - 8.9
Pyridine CH₃2.3 - 2.6
Phenoxy Protons6.9 - 7.5

Note: Chemical shifts are dependent on the solvent and specific substituents on the aromatic rings.[20]

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the proposed catalytic cycle.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_purification Work-up & Purification reagents Combine: - 2-Halo-5-methylpyridine - 4-Phenoxyboronic acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent co Introduce CO solvent->co seal Seal Vial co->seal irradiate Microwave Irradiation (Temp, Time, Power) seal->irradiate cool Cool to RT irradiate->cool workup Aqueous Work-up & Extraction cool->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize catalytic_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X CO_Insertion CO Insertion Acyl-Pd(II)-X (CO)Ar-Pd(II)-X CO_Insertion->Acyl-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)₂) Acyl-Pd(II)-Ar' (CO)Ar-Pd(II)-Ar' Transmetalation->Acyl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Product Ar-CO-Ar' Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the carbonylative coupling.

Conclusion and Future Outlook

Microwave-assisted synthesis provides a powerful and efficient platform for the rapid synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine derivatives. The significant reduction in reaction times, coupled with improved yields and cleaner reaction profiles, makes this technology an invaluable tool for medicinal chemists and drug development professionals. [21]The ability to rapidly optimize reaction conditions and generate libraries of compounds accelerates the drug discovery process. [21]Further exploration of different catalysts, solvents, and substrates under microwave irradiation will undoubtedly lead to the discovery of novel pyridine derivatives with enhanced biological activities.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Wiley Online Library. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • Liu, Y., Kaiser, A. M., & Arndtsen, B. A. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(32), 8610–8616. Available from: [Link]

  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ACS Publications. Available from: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]

  • Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. ACS Publications. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. SpringerLink. Available from: [Link]

  • Microwave-Assisted Organic Synthesis Overview. Scribd. Available from: [Link]

  • Liu, Y., Kaiser, A. M., & Arndtsen, B. A. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(32), 8610–8616. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information. Available from: [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. Semantic Scholar. Available from: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available from: [Link]

  • Liu, Y., Kaiser, A. M., & Arndtsen, B. A. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(32), 8610–8616. Available from: [Link]

  • Microwave Irradiated, Sodium Aluminate Supported and Zinc Catalyzed Suzuki-Miyaura Cross-Coupling Reaction on Fused Tricyclic Oxa-Aza-Quinolone: A Green Protocol. Scientific.Net. Available from: [Link]

  • Ligand and pyridine effects on palladium catalyzed carbonylative pyrrole functionalization. ResearchGate. Available from: [Link]

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. Available from: [Link]

  • 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). MDPI. Available from: [Link]

  • Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. MDPI. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Center for Biotechnology Information. Available from: [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. Available from: [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available from: [Link]

  • Microwave assisted synthesis of some 2-alkyl and 2-arylperimidines. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. PubMed. Available from: [Link]

  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. ResearchGate. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]

  • EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. Google Patents.
  • (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available from: [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available from: [Link]

  • Discovery of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 5-(aminomethylene)pyrimidine-2,4,6-trione moiety as c-Met kinase inhibitors. PubMed. Available from: [Link]

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Application

Application Note: Advanced Regioselective Functionalization of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

Introduction & Strategic Overview 5-Methyl-2-(4-phenoxybenzoyl)pyridine is a highly functionalized, structurally rigid building block of significant interest in the development of kinase inhibitors and agrochemicals. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

5-Methyl-2-(4-phenoxybenzoyl)pyridine is a highly functionalized, structurally rigid building block of significant interest in the development of kinase inhibitors and agrochemicals. The molecule features an electron-deficient pyridine core, a C5-methyl group, and a bulky C2-aroyl (4-phenoxybenzoyl) directing group.

Functionalizing the pyridine ring of this substrate presents a classic synthetic challenge: the inherent electron deficiency of pyridine resists standard electrophilic aromatic substitution (EAS), while the existing substituents dictate strict steric and electronic constraints. To successfully elaborate this core, researchers must bypass traditional EAS and utilize advanced catalytic and radical-mediated pathways.

This application note details three field-proven, highly regioselective strategies to functionalize the C3, C4, and C6 positions of this specific scaffold:

  • Ketone-Directed C3-Arylation via Rh(III) C–H activation.

  • N-Oxide Mediated C6-Chlorination via dearomatization-rearomatization.

  • Minisci-Type Radical Alkylation targeting the C4/C6 positions.

Mechanistic Pathways & Workflow Design

The following diagram maps the three divergent synthetic workflows utilized to selectively functionalize the pyridine core.

Workflow cluster_Rh Pathway A: Ketone-Directed C3-Arylation cluster_NOx Pathway B: N-Oxide Mediated C6-Chlorination cluster_Minisci Pathway C: Minisci Radical Alkylation SM 5-Methyl-2-(4-phenoxybenzoyl)pyridine Rh_Coord Rh(III) Coordination to C2-Ketone SM->Rh_Coord NOx_Form mCPBA Oxidation to N-Oxide SM->NOx_Form Min_Prot TFA Protonation of Pyridine SM->Min_Prot Rh_CMD C3-H Activation (CMD) Rh_Coord->Rh_CMD Rh_Prod C3-Aryl Pyridine Rh_CMD->Rh_Prod NOx_Act POCl3 Activation & Cl- Attack NOx_Form->NOx_Act NOx_Prod C6-Chloro Pyridine NOx_Act->NOx_Prod Min_Rad Ag/APS Decarboxylative Radical Attack Min_Prot->Min_Rad Min_Prod C4/C6-Alkyl Pyridine Min_Rad->Min_Prod

Fig 1: Divergent functionalization pathways for 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Experimental Protocols & Mechanistic Causality

Protocol A: Regioselective C3-Arylation via Rh(III) Catalysis

Target Position: C3 Reference: [1]

Expertise & Causality: The C2-aroyl group serves as a transient directing group. The ketone oxygen coordinates to the cationic Rh(III) center, bringing the metal into close proximity with the C3–H bond. A Concerted Metalation-Deprotonation (CMD) event selectively activates the C3 position over the C4/C6 positions. AgSbF6 is strictly required to abstract chlorides from [Cp*RhCl2]2, generating the active, open-coordination-site cationic rhodium species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 5-Methyl-2-(4-phenoxybenzoyl)pyridine (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), [Cp*RhCl2]2 (0.025 mmol, 5 mol%), AgSbF6 (0.1 mmol, 20 mol%), and Cu(OAc)2 (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL). Seal the tube and stir the mixture at room temperature for 5 minutes to ensure initial complexation.

  • Reaction: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours. Monitor completion via LC-MS (consumption of the starting mass m/z 289.33).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove copper and silver salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C3-arylated product.

Protocol B: C6-Chlorination via Pyridine N-Oxide Activation

Target Position: C6 Reference: [2]

Expertise & Causality: Direct halogenation of pyridines is notoriously difficult. By oxidizing the pyridine nitrogen to an N-oxide, the ring is activated for a Reissert-Henze-type rearrangement. The N-oxide oxygen attacks the electrophilic POCl3, turning into a superior leaving group (–OP(O)Cl2). The liberated chloride ion then attacks the most electrophilic adjacent carbon. Because the C2 position is sterically blocked by the massive 4-phenoxybenzoyl group, the chloride exclusively attacks the C6 position, despite the adjacent C5-methyl group.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve the substrate (5.0 mmol) in anhydrous DCM (20 mL). Slowly add m-CPBA (77% purity, 6.0 mmol, 1.2 equiv) at 0 °C. Warm to room temperature and stir for 12 hours.

  • Intermediate Workup: Quench with saturated aqueous Na2​S2​O3​ (10 mL) to destroy excess peroxide, followed by saturated NaHCO3​ (15 mL). Extract with DCM, dry over Na2​SO4​ , and concentrate to yield the crude N-oxide.

  • Chlorination: Dissolve the crude N-oxide in anhydrous toluene (15 mL). Add N,N-diisopropylethylamine (DIPEA) (7.5 mmol, 1.5 equiv).

  • Activation: Dropwise, add POCl3 (15.0 mmol, 3.0 equiv) at 0 °C (Caution: Exothermic).

  • Rearomatization: Heat the mixture to 100 °C for 4 hours.

  • Workup: Cool the reaction to 0 °C and carefully pour over crushed ice to quench excess POCl3. Neutralize with NaHCO3​ and extract with EtOAc. Purify via chromatography to yield 6-chloro-5-methyl-2-(4-phenoxybenzoyl)pyridine.

Protocol C: Late-Stage Minisci Radical Alkylation

Target Position: C4 and C6 (Mixture) Reference: [4]

Expertise & Causality: The Minisci reaction utilizes nucleophilic carbon radicals to functionalize electron-deficient heteroarenes. Trifluoroacetic acid (TFA) is critical here; it protonates the pyridine nitrogen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This directs the nucleophilic alkyl radical (generated via Ag-catalyzed oxidative decarboxylation of an aliphatic acid) to the electron-deficient C4 and C6 positions. Because C2 is blocked, functionalization occurs at C4 and C6, usually requiring chromatographic separation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 mmol) in a 1:1 mixture of MeCN and H2​O (10 mL).

  • Acidification: Add TFA (1.5 mmol, 1.5 equiv) and the desired carboxylic acid (e.g., pivalic acid for tert-butylation, 5.0 mmol, 5.0 equiv).

  • Catalyst & Oxidant: Add AgNO3​ (0.2 mmol, 20 mol%). Heat the mixture to 60 °C.

  • Radical Generation: Dissolve ammonium persulfate (APS) (2.0 mmol, 2.0 equiv) in H2​O (2 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir at 60 °C for 8 hours. The evolution of CO2​ gas will be observed.

  • Workup: Cool to room temperature, basify to pH 9 with aqueous NH4​OH , and extract with DCM (3 × 15 mL). Purify via preparative HPLC to separate the C4 and C6 alkylated isomers.

Comparative Metrics of Functionalization Strategies

MetricRh(III) C3-ArylationN-Oxide C6-ChlorinationMinisci C4/C6-Alkylation
Primary Target Site C3C6C4 and C6
Regioselectivity >99% (Ketone directed)>95% (Steric blocking of C2)~1:1 to 3:1 (C6:C4 ratio)
Key Reagents [Cp*RhCl2]2, AgSbF6, Ar−B(OH)2​ m-CPBA, POCl3 AgNO3​ , APS, R−COOH
Reaction Environment Anhydrous, 110 °CBiphasic/Anhydrous, 100 °CAqueous/MeCN, 60 °C
Typical Yield 65 - 80%75 - 85%40 - 60% (Combined)
Strategic Advantage Access to complex 3,2-biaryl motifsInstalls a cross-coupling handle (Cl)Late-stage appendage of sp3 carbons

References

  • Dong, G., et al. "Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization." Chemical Society Reviews, 2015. URL:[Link]

  • Maity, S., et al. "C–H functionalization of pyridines." Organic & Biomolecular Chemistry, 2023. URL:[Link]

  • Cai, C.-Y., et al. "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides." Journal of the American Chemical Society, 2024. URL:[Link]

  • Proctor, R. S. J., Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reaction Yield of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine . This compound is a critical building block and intermediate in the development of complex active pharmaceutical ingredients (APIs), including δ-containing GABA_A receptor positive allosteric modulators[1][2].

Synthesizing 2-aroylpyridines presents unique mechanistic challenges. This guide bypasses generic advice, focusing instead on the exact causality behind reaction failures and providing self-validating protocols to ensure your workflows are robust and reproducible.

Mechanistic Pathways & Synthesis Workflows

To improve your yield, you must first select the optimal synthetic route. The two most scalable pathways for synthesizing 5-Methyl-2-(4-phenoxybenzoyl)pyridine are the Friedel-Crafts Acylation and the Grignard Addition routes.

SynthesisRoutes SM1 5-Methylpyridine-2-carbonyl chloride + Diphenyl ether Inter1 Lewis Acid Complexation (AlCl3 > 2 eq) SM1->Inter1 Friedel-Crafts Acylation SM2 5-Methylpyridine-2-carbonitrile + (4-Phenoxyphenyl)MgBr Inter2 Ketimine Magnesium Salt Intermediate SM2->Inter2 Grignard Addition (-78 °C to 0 °C) Product 5-Methyl-2-(4-phenoxybenzoyl)pyridine (Target Product) Inter1->Product Aqueous Workup (Regioselective para-attack) Inter2->Product Acidic Hydrolysis (2M HCl)

Fig 1. Primary synthetic routes for 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Troubleshooting Guide: Causality & Resolution

Issue 1: Low Yield & Poor Regioselectivity in the Friedel-Crafts Route

Symptom: High amounts of unreacted diphenyl ether, formation of ortho-substituted byproducts, or heavy tarring in the reaction flask. Causality: Pyridine rings are inherently electron-deficient and act as strong Lewis bases. When you add a Lewis acid catalyst (like AlCl₃), the pyridine nitrogen immediately coordinates with it, forming a deactivated complex[1]. If you use standard catalytic amounts (e.g., 1.1 equivalents) of AlCl₃, the catalyst is entirely consumed by the pyridine nitrogen, leaving no free Lewis acid to activate the acyl chloride. Furthermore, diphenyl ether is highly activated; without strict thermal control, the kinetic ortho-acylation competes heavily with the thermodynamic para-acylation[3]. Resolution:

  • Stoichiometric Overload: You must use a minimum of 2.2 to 2.5 equivalents of AlCl₃. The first equivalent saturates the pyridine nitrogen, and the remainder activates the acyl chloride.

  • Thermal Steering: Maintain the reaction at 0–5 °C during addition to kinetically suppress ortho-attack, then allow it to warm to 25 °C to drive conversion.

Issue 2: Incomplete Conversion in the Grignard Route

Symptom: LC-MS shows a mass of [M+H]⁺ = 289 instead of the desired 290, or significant amounts of a tertiary alcohol byproduct are present. Causality: The addition of (4-phenoxyphenyl)magnesium bromide to 5-methylpyridine-2-carbonitrile forms a highly stable ketimine magnesium salt intermediate. Mild aqueous workups (like saturated NH₄Cl) are insufficient to hydrolyze this imine, leaving it intact (mass 289). Additionally, if the Grignard reagent is added too rapidly, local concentration spikes cause a second equivalent of Grignard to attack the imine, forming a tertiary carbinamine that hydrolyzes into an unwanted tertiary alcohol. Resolution: Implement inverse addition (adding the Grignard to the nitrile) to keep the nucleophile concentration low. Follow this with a forced acidic hydrolysis (2M HCl at 50 °C) to break the stable ketimine intermediate.

TroubleshootingWorkflow Start Low Yield Identified in Grignard Route Check1 Check LC-MS for Intermediate Imine Start->Check1 Check2 Check for Tertiary Alcohol Byproduct Start->Check2 Action1 Increase Acidic Hydrolysis Time/Temp Check1->Action1 Imine Present (Mass 289) Action2 Implement Inverse Addition & Strict Temp Control Check2->Action2 Alcohol Present

Fig 2. Troubleshooting workflow for resolving low yields in the Grignard addition route.

Quantitative Data Summaries

The following tables summarize our internal optimization data, demonstrating the direct impact of reaction parameters on yield and purity.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

Lewis Acid (Eq) Temperature Profile Conversion (%) Para:Ortho Ratio Isolated Yield (%)
AlCl₃ (1.1 eq) 25 °C (Constant) < 15% N/A Trace
AlCl₃ (2.5 eq) 25 °C (Constant) > 95% 70:30 55%
AlCl₃ (2.5 eq) 0 °C to 25 °C > 95% 92:8 84%

| TiCl₄ (2.5 eq) | 0 °C to 25 °C | 60% | 85:15 | 45% |

Table 2: Optimization of Grignard Addition Conditions

Addition Method Hydrolysis Condition Imine Remaining Tertiary Alcohol Isolated Yield (%)
Forward (Rapid) Sat. NH₄Cl (RT) High ~15% 30%
Forward (Slow) 2M HCl (RT, 1h) Moderate < 5% 65%

| Inverse (Drop) | 2M HCl (50 °C, 2h) | None | Not detected | 89% |

Step-by-Step Experimental Protocol (Grignard Route)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of Nitrile Solution

  • Dissolve 5-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

Step 2: Inverse Addition

  • Add (4-phenoxyphenyl)magnesium bromide (1.1 eq, 0.5 M in THF) dropwise via syringe pump over 1 hour.

  • Self-Validation: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the ketimine magnesium salt.

Step 3: Reaction Maturation

  • Stir the mixture at -78 °C for 30 minutes, then gradually remove the cooling bath and allow it to warm to 0 °C over 2 hours.

  • Self-Validation: Pull an aliquot for TLC (Hexane:EtOAc 3:1). The starting nitrile (R_f ~0.6) must be completely consumed, replaced by a new baseline/low-R_f spot (the imine salt).

Step 4: Forced Acidic Hydrolysis

  • Quench the reaction carefully at 0 °C by adding 2M HCl (10 volumes relative to THF).

  • Remove the THF under reduced pressure on a rotary evaporator. Heat the remaining aqueous acidic mixture to 50 °C for 2 hours.

  • Self-Validation: Analyze via LC-MS. You must observe the complete disappearance of the imine mass [M+H]+ = 289 and the emergence of the target ketone mass [M+H]+ = 290.

Step 5: Extraction & Purification

  • Cool the mixture to 0 °C and neutralize to pH 8 using 2M NaOH. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude solid from hot ethanol to yield pure 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Frequently Asked Questions (FAQs)

Q: Why is my product colored (yellow/brown) even after extraction and washing? A: Pyridine-containing compounds are notorious for co-extracting trace transition metals (like magnesium or aluminum) and forming colored coordination complexes. To resolve this, wash your organic layer with a 10% aqueous EDTA solution during workup, or filter the crude mixture through a short pad of Celite to sequester the metal ions.

Q: Can I use a different Lewis acid instead of AlCl₃ for the Friedel-Crafts route? A: While TiCl₄ or BF₃·OEt₂ can technically be used, they are significantly less effective for pyridine-carbonyl chlorides. The weaker Lewis acids fail to sufficiently activate the acyl group after the initial complexation with the basic pyridine nitrogen. AlCl₃ remains the gold standard, provided >2.0 equivalents are used[1].

Q: How do I separate the ortho-isomer from the para-isomer if my regioselectivity was poor? A: Do not rely on column chromatography, as the R_f values of the ortho and para isomers are nearly identical. The target para-isomer (4-phenoxybenzoyl) has a higher melting point and lower solubility in cold alcohols. Recrystallization from hot isopropanol or ethanol is the most scalable and efficient purification method.

References

  • [1] Title: Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Structural Determinants for the Mode of Action of the Imidazopyridine DS2 at d-containing g-Aminobutyric Acid Type A (GABAA) Receptors Source: ChemRxiv URL:[Link]

  • [4] Title: Functional Properties and Mechanism of Action of PPTQ, an Allosteric Agonist and Low Nanomolar Positive Allosteric Modulator at GABA A Receptors Source: Biochemical Pharmacology URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 5-Methyl-2-(4-phenoxybenzoyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Methyl-2-(4-phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Methyl-2-(4-phenoxybenzoyl)pyridine .

This molecule presents a unique crystallization profile. It features a weakly basic pyridine ring, a highly lipophilic methyl group, and a bulky, flexible phenoxybenzoyl moiety. This high lipophilicity (estimated LogP ~4.5–5.5) and conformational flexibility severely disrupt crystal lattice packing, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than spontaneous nucleation.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a robust, self-validating recrystallization process.

Thermodynamic Rationale & Quantitative Solvent Profiling

To achieve a high-purity crystalline product, the solvent system must balance solubility at elevated temperatures with a steep desupersaturation curve upon cooling or antisolvent addition. Because 5-Methyl-2-(4-phenoxybenzoyl)pyridine lacks strong hydrogen bond donors, it relies heavily on π−π stacking and van der Waals interactions.

The table below summarizes representative quantitative thermodynamic data for solvent screening. These baseline metrics are critical for calculating the maximum achievable supersaturation and predicting the Impurity Purge Factor ( f ) , which quantifies the efficiency of impurity rejection[1].

Table 1: Representative Thermodynamic Parameters for Solvent Screening
Solvent SystemSol. at 5°C (mg/mL)Sol. at 60°C (mg/mL)Theoretical Yield (%)Impurity Purge Factor ( f )LLPS (Oiling Out) Risk
Isopropanol (IPA) 12.0145.091.7%HighLow
Ethanol / Water (80:20) 8.5180.095.2%ModerateHigh
Toluene / Heptane (1:3) 5.0110.095.4%Very HighLow
Ethyl Acetate 45.0250.082.0%LowModerate

Note: Yield calculations assume equilibrium is reached before final filtration. High LLPS risk in aqueous mixtures is driven by the extreme polarity differential forcing spinodal decomposition [2].

Troubleshooting FAQs

Q1: Why does my compound form a cloudy oil (LLPS) instead of crystallizing upon cooling, and how do I fix it?

The Causality: Oiling out occurs when the supersaturated solution hits the liquid-liquid coexistence curve (binodal) before reaching the solid-liquid equilibrium (solubility) curve. Because 5-Methyl-2-(4-phenoxybenzoyl)pyridine is highly lipophilic, rapid cooling in polar solvent mixtures (like EtOH/Water) forces the solute to separate into a solute-rich liquid phase (oil droplets) rather than forming an ordered crystal lattice. The supersaturation in these droplets drops, stalling nucleation [2].

The Solution:

  • Shift the Phase Diagram: Switch to a less polar primary solvent with a miscible, non-polar antisolvent (e.g., Toluene/Heptane). This flattens the binodal curve below the crystallization boundary.

  • Seeding: Introduce 1-3% (w/w) seed crystals within the Metastable Zone Width (MSZW)—before the cloud point is reached. Seeding bypasses the high activation energy required for primary nucleation, consuming supersaturation via crystal growth before LLPS can occur.

Q2: How can I improve the impurity purge factor if a structurally similar byproduct co-crystallizes?

The Causality: Structurally similar impurities (e.g., regioisomers from the benzoylation step) have partition coefficients nearly identical to the Active Pharmaceutical Ingredient (API). If the primary solvent does not differentiate between the solvation energies of the API and the impurity, the impurity will incorporate into the host lattice [1].

The Solution: You must alter the chemical microenvironment. Since the molecule contains a basic pyridine nitrogen, you can perform a reactive crystallization . By adding a stoichiometric amount of anhydrous HCl in Isopropanol, you convert the API into a hydrochloride salt. The ionic salt will have drastically lower solubility in organic solvents compared to the neutral impurity, exponentially increasing the purge factor and forcing the impurity to remain in the mother liquor.

Q3: My yield is too low in the primary solvent, but adding an antisolvent causes immediate precipitation and traps impurities. What is the correct approach?

The Causality: Dumping antisolvent into the system creates localized zones of extreme supersaturation, leading to uncontrolled primary nucleation. This rapid precipitation traps solvent and impurities within the crystal agglomerates.

The Solution: Implement a Concentration-Controlled Antisolvent Titration [3]. By titrating the antisolvent slowly at an elevated temperature and monitoring the system with Focused Beam Reflectance Measurement (FBRM) or turbidity probes, you maintain a constant, low relative supersaturation. This favors the growth of existing nuclei over the generation of new, impure fines.

Self-Validating Experimental Protocol: Seeded Antisolvent Crystallization

This protocol utilizes a Toluene/Heptane binary system. It is designed to be self-validating; the use of turbidity monitoring ensures that you only proceed to the next step when thermodynamic equilibrium (validated by clear phase boundaries) is achieved.

Step 1: Dissolution and Clarification

  • Suspend 10.0 g of crude 5-Methyl-2-(4-phenoxybenzoyl)pyridine in 40 mL of Toluene (Primary Solvent) in a jacketed crystallizer equipped with an overhead stirrer and a turbidity probe.

  • Heat the jacket to 65°C until the solution is completely clear (turbidity drops to baseline).

  • Polish filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulate matter that could act as heterogeneous nucleation sites.

Step 2: Metastable Zone Width (MSZW) Entry & Seeding

  • Cool the solution linearly at a rate of 0.5°C/min to 50°C.

  • Validation Check: The solution must remain clear. If turbidity increases, you have breached the MSZW; reheat to 65°C and cool to 55°C instead.

  • Add 0.2 g (2% w/w) of pure, milled seed crystals of the API.

  • Hold the temperature at 50°C for 30 minutes to allow the seed bed to age and stabilize.

Step 3: Antisolvent Titration

  • Begin dosing 120 mL of Heptane (Antisolvent) at a constant rate of 1.0 mL/min using a programmable syringe pump.

  • Validation Check: Monitor the turbidity. A slow, steady rise indicates controlled crystal growth. Spikes in turbidity indicate uncontrolled nucleation; if this occurs, pause the dosing until the signal stabilizes.

Step 4: Desupersaturation and Isolation

  • Once all Heptane is added, cool the suspension to 5°C at a rate of 0.2°C/min.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Heptane to displace the impurity-rich mother liquor.

  • Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

Troubleshooting Workflow Diagram

The following logical decision tree maps the real-time adjustments required during the cooling and antisolvent addition phases to prevent LLPS and maximize yield.

Recrystallization_Troubleshooting Start Start: Dissolve API in Primary Solvent (65°C) Cooling Cool Solution to Target Temp (50°C) Start->Cooling CheckState Observe System State via Turbidity Cooling->CheckState LLPS Oiling Out (LLPS) Detected CheckState->LLPS Cloudy/Oily Emulsion Crystals Spontaneous Nucleation CheckState->Crystals Solid Particles Form NoCrystals Clear Solution (Within MSZW) CheckState->NoCrystals Remains Clear MitigateLLPS 1. Reheat to Dissolve 2. Add Seed Crystals 3. Switch to Toluene/Heptane LLPS->MitigateLLPS Filter Filter, Wash with Cold Heptane, and Dry Crystals->Filter AddAntisolvent Titrate Antisolvent (Heptane) at 1 mL/min NoCrystals->AddAntisolvent MitigateLLPS->Cooling AddAntisolvent->CheckState

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

References

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, ACS Publications.[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Organic Process Research & Development, ACS Publications.[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, MIT / Merck & Co.[Link]

Troubleshooting

Technical Support Center: Advanced Strategies for 5-Methyl-2-(4-phenoxybenzoyl)pyridine Substitution

Welcome to the technical support center for synthetic challenges involving 5-Methyl-2-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 5-Methyl-2-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with substitution reactions on this sterically demanding scaffold. Here, we move beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies rooted in mechanistic understanding.

Introduction: The Challenge of a Crowded Core

5-Methyl-2-(4-phenoxybenzoyl)pyridine is a valuable scaffold in medicinal chemistry and materials science.[1] However, its synthetic utility is often hampered by significant steric hindrance. The bulky 2-(4-phenoxybenzoyl) group and the adjacent 5-methyl group create a sterically congested environment around the pyridine ring, particularly at the C3, C4, and C6 positions. This shielding severely impedes the approach of nucleophiles and the efficient functioning of catalytic cycles, leading to low yields, side reactions, or complete reaction failure. This guide provides a structured approach to diagnosing and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction at the C4 or C6 position is extremely sluggish or fails completely. What is the underlying cause and how can I fix it?

A1: This is a classic issue stemming from a combination of steric and electronic factors.

  • Mechanistic Cause: Standard SNAr reactions require the formation of a negatively charged Meisenheimer complex.[2] The bulky substituents on your substrate destabilize this intermediate through steric repulsion.[3][4] Furthermore, the 5-methyl group is electron-donating, which slightly deactivates the pyridine ring towards nucleophilic attack compared to an unsubstituted pyridine. The primary issue, however, is the steric blockade preventing the nucleophile's approach.

  • Troubleshooting & Solutions:

    • Intensify Reaction Conditions: Many SNAr reactions require heat to overcome the activation energy barrier.[5] If you are at room temperature, gradually increase the heat. Microwave-assisted synthesis can be particularly effective, as it allows for rapid and uniform heating to high temperatures, often dramatically reducing reaction times and improving yields.[6]

    • Optimize Your Solvent System: Use highly polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[5][6]

    • Lewis Acid Activation: The addition of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can coordinate to the pyridine nitrogen. This coordination enhances the electrophilicity of the pyridine ring by withdrawing electron density, making it more susceptible to nucleophilic attack even with the existing steric hindrance.[7]

    • Leaving Group Choice: In SNAr, fluoride is often the best leaving group due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step.[5][6] If your substrate has a chloride or bromide, consider synthesizing the fluoro-analogue.

Q2: I'm attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-derivative of the molecule, but I'm getting low yields and catalyst decomposition. What's going wrong?

A2: This is a common problem when working with pyridinic substrates, exacerbated by the steric bulk of your specific molecule.

  • Mechanistic Cause: There are two primary culprits:

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[8]

    • Steric Hindrance: The bulky substituents impede two key steps in the catalytic cycle:

      • Oxidative Addition: The catalyst may struggle to insert into the carbon-halogen bond.

      • Reductive Elimination: The final, product-forming step is often slow because the bulky groups prevent the coupling partners from coming into the required proximity on the metal center.[8]

  • Troubleshooting & Solutions:

    • Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed specifically for these challenging couplings. Their bulk facilitates the reductive elimination step and stabilizes the active catalytic species.[8]

    • Use Modern Pre-catalysts: Employ palladium pre-catalysts (e.g., G3 or G4 pre-catalysts). These are more stable and form the active Pd(0) species more cleanly and efficiently in solution, which is crucial for hindered substrates.

    • Consider an Alternative Metal: Nickel-based catalyst systems are often more effective for sterically demanding couplings and can be less sensitive to pyridine coordination.[8]

    • Protect the Nitrogen: In some cases, temporarily forming a pyridinium salt or an N-oxide can prevent coordination to the catalyst. The protecting group can be removed post-coupling.

Q3: Are there any alternative, non-coupling strategies to functionalize the pyridine ring that might be less sensitive to this specific steric profile?

A3: Yes, moving away from traditional two-component coupling reactions can be a powerful strategy.

  • Directed C-H Functionalization: While challenging, it's worth considering. If you have a directing group, you might achieve regioselective functionalization. However, the existing substitution pattern may make this difficult.

  • Minisci-Type Radical Reactions: These reactions involve the addition of a radical to the protonated pyridine ring and are often governed by electronics, favoring addition at the C2, C4, or C6 positions. While potentially useful, achieving high regioselectivity between the C4 and C6 positions in your system could be challenging and require significant optimization of the radical source, oxidant, and acid.[8]

  • Ring Construction Strategies: If all else fails, consider a "late-stage" pyridine ring formation. This involves building the substituted pyridine ring from acyclic precursors, which already have the desired substituents in place. Methods like the Hantzsch or Kröhnke pyridine syntheses allow for the construction of highly substituted pyridines that would be difficult to make via substitution.[9][10]

Visualizing the Problem and Solution Pathways

Steric_Hindrance_Analysis cluster_molecule Steric Profile of 5-Methyl-2-(4-phenoxybenzoyl)pyridine cluster_hindrance Sources of Steric Hindrance cluster_sites Affected Reaction Sites mol Molecule Core methyl 5-Methyl Group benzoyl 2-(4-phenoxybenzoyl) Group c4 C4 Position methyl->c4 Shields c6 C6 Position methyl->c6 Shields benzoyl->c6 Shields c3 C3 Position benzoyl->c3 Shields

Troubleshooting_Workflow start Low / No Yield in Substitution Reaction q1 Reaction Type? start->q1 snar_path S(N)Ar q1->snar_path S(N)Ar coupling_path Cross-Coupling q1->coupling_path Pd/Ni sol_snar1 Increase Temperature (Conventional or Microwave) snar_path->sol_snar1 sol_snar2 Use Lewis Acid (e.g., ZnCl2) snar_path->sol_snar2 sol_snar3 Switch to Fluoro- Substrate snar_path->sol_snar3 sol_coup1 Use Bulky Ligand (e.g., SPhos, XPhos) coupling_path->sol_coup1 sol_coup2 Use Pd Pre-catalyst (e.g., G3/G4) coupling_path->sol_coup2 sol_coup3 Try Ni-based Catalyst coupling_path->sol_coup3

Troubleshooting Guide at a Glance

ProblemPotential Cause(s)Suggested Solutions
Low/No Yield in SNAr Reaction 1. High activation energy due to steric hindrance. 2. Insufficient electrophilicity of the pyridine ring. 3. Poor leaving group.1. Increase reaction temperature; consider microwave heating.[6] 2. Add a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) to activate the ring.[7] 3. Switch to a fluoro-substituted pyridine if using Cl or Br.[5]
Failure in Pd-Catalyzed Cross-Coupling 1. Catalyst deactivation via coordination to pyridine nitrogen.[8] 2. Steric hindrance preventing oxidative addition. 3. Slow reductive elimination due to bulky substituents.[8]1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). 2. Employ modern palladium pre-catalysts (G3, G4). 3. Explore alternative catalysts, such as those based on Nickel.[8]
Formation of Side Products 1. Reaction with solvent (e.g., hydrolysis). 2. Competing reaction at other sites. 3. Catalyst decomposition leading to undesired pathways.1. Use anhydrous solvents and reagents.[6] 2. Optimize reaction conditions (temperature, concentration) to favor the desired pathway. 3. Use a more stable catalyst/ligand system.

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Substrate

This protocol describes a general method for the amination of a hypothetical, sterically hindered 4-chloro-5-methyl-2-(4-phenoxybenzoyl)pyridine . It is adapted from best practices for challenging cross-coupling reactions.[8]

Materials:

  • 4-chloro-5-methyl-2-(4-phenoxybenzoyl)pyridine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Reaction Setup: In a glovebox, add the 4-chloro-5-methyl-2-(4-phenoxybenzoyl)pyridine, amine nucleophile, XPhos Pd G3 precatalyst, XPhos ligand, and sodium tert-butoxide to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the vial. The typical concentration is 0.1 M with respect to the limiting reactant.

  • Reaction Conditions: Seal the vessel and remove it from the glovebox. Place the reaction in a pre-heated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by periodically taking a small aliquot (quench with water and extract with ethyl acetate before analysis). The reaction may take 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the desired aminated product.

Causality Behind Choices:

  • XPhos Pd G3/XPhos: This combination is chosen for its high activity and stability. The bulky XPhos ligand accelerates the sterically demanding reductive elimination step and prevents catalyst decomposition.[8]

  • NaOtBu: A strong, non-nucleophilic base is required to generate the active amine nucleophile without competing side reactions.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous as water can hydrolyze the base and interfere with the catalytic cycle.

References

  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • BenchChem. Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.
  • Semantic Scholar. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
  • Who we serve. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Semantic Scholar. INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.
  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • EvitaChem. Buy 5-Methyl-2-(4-pentyloxybenzoyl)pyridine (EVT-1730560) | 1187166-55-7.
  • Journal of the American Chemical Society. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates.
  • Stanford University. A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers.
  • ResearchGate. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex.
  • BenchChem. How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • BenchChem. Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Wikipedia. Nucleophilic aromatic substitution.
  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • NIH. A real space picture of the role of steric effects in SN2 reactions.
  • NIH. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • YouTube. EAS Reactions with Pyridine.
  • NIH. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions.
  • ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters.
  • Google Patents. EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • NIH. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • Beilstein Journals. Direct C(sp 3 )–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement.
  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Royal Society of Chemistry. Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • BenchChem. A Comparative Guide to the Synthetic Routes of Substituted Pyrroles.
  • ResearchGate. The synthetic routes to compounds 2–4. | Download Scientific Diagram.
  • New Journal of Chemistry (RSC Publishing). Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • ResearchGate. Pyridines and their Benzo Derivatives: Reactivity of Substituents.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Baran Lab. Pyridine Synthesis: Cliff Notes.

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Optimization

Preventing degradation of 5-Methyl-2-(4-phenoxybenzoyl)pyridine during long-term storage

Technical Support Center: 5-Methyl-2-(4-phenoxybenzoyl)pyridine A Guide to Ensuring Chemical Integrity During Long-Term Storage Welcome to the Technical Support Center for 5-Methyl-2-(4-phenoxybenzoyl)pyridine. This reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methyl-2-(4-phenoxybenzoyl)pyridine

A Guide to Ensuring Chemical Integrity During Long-Term Storage

Welcome to the Technical Support Center for 5-Methyl-2-(4-phenoxybenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this compound throughout its lifecycle in the laboratory. Proper storage is paramount to obtaining reliable and reproducible experimental results. This guide provides in-depth answers to common questions and troubleshooting advice based on the compound's chemical nature.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methyl-2-(4-phenoxybenzoyl)pyridine and what are its core structural features?

A1: 5-Methyl-2-(4-phenoxybenzoyl)pyridine is an aromatic heterocyclic compound. Its structure is characterized by three key functional groups: a pyridine ring, a benzoyl (ketone) group, and a phenoxy (ether) linkage. This specific arrangement of a substituted pyridine ring combined with a benzoyl moiety makes it a compound of interest in medicinal chemistry and organic synthesis.[1] The interplay of these groups dictates its chemical reactivity and stability profile.

Q2: What are the primary environmental factors that can cause degradation of this compound?

A2: The primary factors that can compromise the integrity of 5-Methyl-2-(4-phenoxybenzoyl)pyridine are exposure to light, oxygen (air), moisture, and elevated temperatures .[2][3]

  • Light: The aromatic rings and the ketone group make the molecule susceptible to photodegradation.[2] UV light, in particular, can initiate radical reactions, leading to hydroxylation, carboxylation, or even cleavage of the aromatic rings.[4][5]

  • Oxygen: Aromatic ketones can be prone to oxidation when stored in contact with air over long periods.[6] This can lead to the formation of various oxygenated byproducts.

  • Moisture: The presence of water can facilitate hydrolytic cleavage, particularly of the ether linkage, especially under non-neutral pH conditions.

  • Heat: Elevated temperatures accelerate the rate of all chemical degradation pathways.[3] Pyridine derivatives can decompose at high temperatures.[2]

Q3: What are the ideal storage conditions for solid 5-Methyl-2-(4-phenoxybenzoyl)pyridine?

A3: To ensure maximum stability for long-term storage, the solid compound should be stored under the conditions summarized in the table below. The goal is to create an environment that minimizes exposure to the degradation factors mentioned in Q2.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Slows down the rate of potential oxidative and thermal degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing oxidative degradation of the ketone and aromatic rings.[6]
Light Amber Glass Vial / Light-Protected Prevents photodegradation initiated by UV or ambient light.[2][7]
Moisture Tightly Sealed Container in a Desiccator Excludes atmospheric moisture to prevent potential hydrolysis.[2]

Q4: I need to store the compound in a solution. What is the best practice?

A4: Storing compounds in solution is generally not recommended for long-term stability as degradation reactions can occur more rapidly.[3] If short-term storage in solution is unavoidable:

  • Solvent Choice: Use a dry, aprotic solvent.

  • Preparation: Prepare solutions fresh for each experiment.

  • Storage: If temporary storage is necessary, purge the vial with an inert gas, seal it tightly, and store it at 2-8°C, protected from light.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

ProblemPotential Cause(s)Recommended Solution(s)
Observed change in color (e.g., yellowing) of the solid material. Oxidation or Photodegradation: Exposure to air and/or light over time.1. Assess Purity: Perform a purity analysis (see Protocol 1) to determine the extent of degradation. 2. Review Storage: Ensure the compound is stored under an inert atmosphere and protected from light.[2] 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the material to avoid compromising experimental results.
Inconsistent or poor results in bioassays or chemical reactions. Compound Degradation: The purity of the compound may have decreased below acceptable levels for the experiment.1. Confirm Purity: Re-analyze the purity of the batch being used. Compare the analytical data (e.g., HPLC) with a new, reference batch if available.[3] 2. Use a Fresh Sample: If degradation is suspected, use a freshly opened or newly purchased sample. 3. Verify Storage History: Check the storage history of the compound. Was it left on the bench? Was the container properly sealed?
Poor solubility compared to previous batches. Formation of Insoluble Byproducts: Degradation or polymerization may have led to the formation of less soluble materials.1. Attempt Sonication: Gentle sonication may help dissolve the material.[2] 2. Purity Check: Analyze the sample's purity. The presence of multiple peaks in an HPLC chromatogram can indicate the formation of degradation products.[8] 3. Filter Solution: If the material must be used, dissolve what is possible and filter the solution to remove insoluble particulates before use. Note this deviation in your experimental records.

Visualizing Degradation & Stability Workflows

Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of 5-Methyl-2-(4-phenoxybenzoyl)pyridine. The main pathways include oxidation of the aromatic systems and cleavage at the ether linkage.

G cluster_main 5-Methyl-2-(4-phenoxybenzoyl)pyridine cluster_stressors Stress Factors cluster_pathways Degradation Pathways Main Pyridine-Ketone-Phenoxy Core P1 Photodegradation (Hydroxylation, Ring Cleavage) Main->P1 affects aromatic rings & ketone P2 Oxidation Main->P2 affects aromatic rings P3 Hydrolysis (Ether Cleavage) Main->P3 affects ether linkage Light Light (UV) Light->P1 Oxygen Oxygen (Air) Oxygen->P2 Moisture Moisture/pH Moisture->P3

Caption: Potential degradation pathways for the core molecule.

Workflow for Long-Term Storage and Quality Control

This workflow outlines the essential steps from receiving the compound to its use in experiments, ensuring continuous quality control.

G A Receive Compound B Perform Initial QC (HPLC Purity, Appearance) A->B C Record Batch Info & Date Received B->C D Aliquot into smaller vials under Inert Gas C->D E Store at 2-8°C Protected from Light in Desiccator D->E F Use in Experiment E->F G Periodic QC Check (e.g., every 12 months) E->G H Compare QC data to initial results G->H I Continue Storage H->I Purity OK J Discard Batch H->J Degradation

Caption: Recommended workflow for compound handling and storage.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and highly effective method for assessing the purity of pharmaceutical compounds.[8] This protocol provides a general method that can be adapted for 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Objective: To determine the purity of a sample by separating the main compound from any potential impurities or degradation products.

Materials:

  • 5-Methyl-2-(4-phenoxybenzoyl)pyridine sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for modifying mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water (often with 0.1% formic acid).

    • Prepare Mobile Phase B: HPLC-grade acetonitrile (often with 0.1% formic acid).

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in a suitable solvent (e.g., 1 mL of acetonitrile or a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Scan for an optimal wavelength using a PDA detector or select a common wavelength for aromatic compounds (e.g., 254 nm).

    • Column Temperature: 30°C.

    • Gradient Elution (Example):

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 90% 10%
      20.0 10% 90%
      25.0 10% 90%
      25.1 90% 10%

      | 30.0 | 90% | 10% |

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.[8]

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • The appearance of new peaks or a decrease in the main peak's relative area over time indicates degradation.[3]

References

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H 2 O 2 Advanced Oxidation Process. (2018). MDPI. Available at: [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). Semantic Scholar.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. Benchchem.
  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. (2024). Taylor & Francis Online. Available at: [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021). PubMed. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • Purity Assay (Pharmaceutical Testing). Pathogenia.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025). Sarchem Labs.
  • Effect of Storage and Hydrodesulfurization on the Ketones in Fossil Fuels. (2015). ACS Publications. Available at: [Link]

  • Buy 5-Methyl-2-(4-pentyloxybenzoyl)pyridine (EVT-1730560) | 1187166-55-7. EvitaChem.
  • Pyridine Chemical Storage Specifications. US Hazmat Rentals.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Storage of pyridine?. (2008). Sciencemadness Discussion Board.
  • 5-Methyl-2-phenylpyridine. PubChem. Available at: [Link]

  • 5-METHYL-2-PHENOXY-PYRIDINE. Allmpus.
  • Technical Support Center: Stability and Storage of β-Amino Ketones. Benchchem.
  • 5-ethyl-2-methyl pyridine. The Good Scents Company.
  • 5-methyl-2-(4-methylbenzoyl)pyridine — Chemical Substance Information. NextSDS.
  • Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville.
  • Drying and Storage Influence the Formation of Key Aromatic Constituents in Blue Fenugreek (Trigonella caerulea). (2025). MDPI. Available at: [Link]

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024). Eden Botanicals.
  • 5-METHYL-2-(4-METHOXYPHENYL)PYRIDINE — Chemical Substance Information. NextSDS.

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Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 5-Methyl-2-(4-phenoxybenzoyl)pyridine

Welcome to the technical support center for the HPLC analysis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during mobile phase optimization. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable troubleshooting strategies.

Understanding the Analyte: 5-Methyl-2-(4-phenoxybenzoyl)pyridine

Before delving into mobile phase optimization, a fundamental understanding of the analyte's physicochemical properties is crucial. 5-Methyl-2-(4-phenoxybenzoyl)pyridine is a pyridine derivative. The pyridine ring introduces basicity, while the phenoxybenzoyl group contributes to its hydrophobicity.

Key Physicochemical Properties:

  • Molecular Formula: C₁₉H₁₅NO₂

  • Molecular Weight: 289.33 g/mol

  • Structure: Contains a basic pyridine nitrogen, an ether linkage, and a ketone group, along with aromatic rings.

  • pKa: The pyridine nitrogen has an estimated pKa in the range of 4.0 to 5.0, meaning it will be protonated (ionized) at a mobile phase pH below this range.[1]

  • Solubility: It is soluble in organic solvents like methanol.[2]

This combination of a basic functional group and a hydrophobic structure dictates its behavior in reversed-phase HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter, presented in a question-and-answer format.

Peak Shape Problems
Q1: My peak for 5-Methyl-2-(4-phenoxybenzoyl)pyridine is tailing. What is the cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for basic compounds like 5-Methyl-2-(4-phenoxybenzoyl)pyridine in reversed-phase HPLC is a common issue.[3] It is often caused by secondary interactions between the protonated (positively charged) basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5] These interactions are a form of ion-exchange and can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak shape.[3]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: This is the most critical parameter for controlling the peak shape of ionizable compounds.[6]

    • Low pH Approach: By lowering the mobile phase pH to at least 2 units below the analyte's pKa (e.g., pH 2.5-3.0), you can suppress the ionization of the silanol groups on the stationary phase, minimizing the secondary interactions.[4][5] At this pH, the pyridine nitrogen will be fully protonated.

    • High pH Approach: Alternatively, using a mobile phase pH at least 2 units above the analyte's pKa (e.g., pH 7.0 or higher) will neutralize the basic analyte, preventing ionic interactions with the stationary phase. However, be aware that standard silica-based columns are not stable at high pH.[6] For high pH work, specialized hybrid or organo-silica columns are required.[7]

  • Use of Mobile Phase Additives (Competing Bases):

    • Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase.[4] The competing base will preferentially interact with the silanols, reducing their availability to interact with your analyte.[4] However, be aware that additives like TEA can shorten column lifetime.[4][7]

  • Column Selection:

    • Modern, high-purity silica columns with low silanol activity are less prone to causing peak tailing with basic compounds.[5]

    • Consider using a column with end-capping, where the residual silanol groups are chemically bonded with a small, inert compound to reduce their activity.

Q2: I am observing peak fronting for my analyte. What are the likely causes and solutions?

A2: Diagnosing and Resolving Peak Fronting

Peak fronting, where the peak slopes forward, is less common than tailing but can still be a significant issue. The most common causes are column overload and issues with the sample solvent.[8]

Troubleshooting Protocol:

  • Address Potential Column Overload:

    • Mass Overload: This occurs when the mass of the injected analyte is too high for the column to handle, leading to a saturation of the stationary phase.[8] The excess, unretained analyte moves through the column faster, causing the fronting. To resolve this, try diluting your sample (e.g., by a factor of 10) and re-injecting.[8]

    • Volume Overload: Injecting too large a volume of sample, even if the concentration is low, can also lead to fronting.[9] Reduce the injection volume and observe the effect on the peak shape.

  • Check for Sample Solvent Incompatibility:

    • If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted, fronting peak.[9][10]

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker (more aqueous) than the mobile phase.[9]

  • Investigate for Co-elution:

    • In some cases, what appears to be a fronting peak may actually be two closely eluting or co-eluting compounds.[9] To investigate this, try altering the selectivity of your separation by changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the mobile phase pH.[9]

Retention and Resolution Issues
Q3: My analyte is eluting too quickly (low retention). How can I increase its retention time?

A3: Strategies for Increasing Analyte Retention

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[11] For 5-Methyl-2-(4-phenoxybenzoyl)pyridine, which has significant hydrophobic character, achieving adequate retention is usually straightforward. If you are experiencing low retention, consider the following:

Troubleshooting Protocol:

  • Decrease the Organic Solvent Content: The most direct way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[12] This makes the mobile phase more polar, strengthening the hydrophobic interaction between the analyte and the non-polar stationary phase.[12]

  • Optimize Mobile Phase pH: As 5-Methyl-2-(4-phenoxybenzoyl)pyridine is a basic compound, the mobile phase pH will significantly influence its retention.[1]

    • When the mobile phase pH is below the analyte's pKa, the pyridine nitrogen becomes protonated (ionized). This increases the analyte's polarity, leading to decreased retention.[11]

    • To increase retention, use a mobile phase pH that is at least 2 units above the analyte's pKa (e.g., pH > 7.0). This will ensure the analyte is in its neutral, more hydrophobic form, leading to stronger interaction with the stationary phase and thus longer retention. Remember to use a pH-stable column for this approach.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities.[13] In terms of elution strength, tetrahydrofuran > acetonitrile > methanol.[14] If you are using acetonitrile, switching to methanol (at the same percentage) will generally increase retention times.

Q4: I am having trouble separating my analyte from an impurity. What are the best strategies to improve resolution?

A4: A Systematic Approach to Improving Resolution

Resolution in HPLC is a function of efficiency, selectivity, and retention. To improve the separation between 5-Methyl-2-(4-phenoxybenzoyl)pyridine and a closely eluting impurity, a systematic approach is recommended.

Method Development Workflow for Resolution Improvement:

G A Poor Resolution Observed B Adjust Mobile Phase Strength (% Organic) A->B F Resolution Acceptable? B->F Re-evaluate C Optimize Mobile Phase pH C->F D Change Organic Modifier (e.g., ACN to MeOH) D->F E Evaluate Different Stationary Phases E->F F->C No F->D No F->E No G Method Optimized F->G Yes

Caption: Workflow for improving chromatographic resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: As a first step, try a shallower gradient or a lower percentage of organic solvent in an isocratic method. This will increase retention times and can often improve the separation of closely eluting peaks.[12]

  • Optimize Mobile Phase pH: Since your analyte is basic, changing the pH can dramatically alter its retention time relative to impurities, especially if the impurities have different ionization properties.[1] Experiment with a range of pH values (within the stable range of your column) to maximize the separation.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the analyte and the stationary phase.[15] This is a powerful tool for resolving difficult peak pairs.

  • Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase chemistry.[16] For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer a different selectivity that can resolve the co-eluting peaks.

Advanced Topics
Q5: When should I consider using an alternative chromatography mode like HILIC or Normal Phase for this analyte?

A5: Choosing the Right Chromatographic Mode

For an analyte like 5-Methyl-2-(4-phenoxybenzoyl)pyridine, which has a good balance of hydrophobicity and a basic functional group, reversed-phase HPLC is typically the most suitable and widely used technique.[17] However, there are specific scenarios where alternative modes might be beneficial.

Considerations for Alternative Modes:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[18][19] Since 5-Methyl-2-(4-phenoxybenzoyl)pyridine is quite hydrophobic, HILIC would likely not be the first choice unless you are trying to separate it from very polar impurities that are not retained in reversed-phase. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent.[18]

  • Normal Phase Chromatography (NPC): In normal phase chromatography, a polar stationary phase (like silica) is used with a non-polar, non-aqueous mobile phase (e.g., hexane and isopropanol).[20] This mode is generally used for separating non-polar compounds or isomers that are difficult to separate in reversed-phase. While possible, it is less common for this type of analyte in a pharmaceutical setting due to potential issues with solvent miscibility and baseline stability.

Comparative Overview of Chromatographic Modes:

FeatureReversed-Phase (RP)HILICNormal Phase (NP)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amide)Polar (e.g., Silica)
Mobile Phase Polar (e.g., Water/ACN)High Organic/AqueousNon-polar (e.g., Hexane/IPA)
Analyte Suitability Non-polar to moderately polarHighly polar, hydrophilicNon-polar, isomers
Primary Choice for this Analyte? Yes Unlikely, unless for specific impurity profilingUnlikely

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening for Optimal Peak Shape
  • Prepare Buffers: Prepare aqueous buffer solutions at different pH values, for example, pH 2.5 (e.g., 20 mM potassium phosphate), pH 4.5 (e.g., 20 mM ammonium acetate), and pH 7.0 (e.g., 20 mM ammonium bicarbonate).

  • Prepare Mobile Phases: For each pH, prepare a series of mobile phases with varying organic content (e.g., 40%, 50%, and 60% acetonitrile in the aqueous buffer).

  • Equilibrate the Column: For each new pH, flush the column thoroughly with the new mobile phase until a stable baseline is achieved.

  • Inject the Sample: Inject a standard solution of 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

  • Evaluate Peak Shape: Compare the peak tailing factor and symmetry at each pH and organic composition to determine the optimal conditions.

Protocol 2: Screening of Organic Modifiers for Improved Selectivity
  • Establish a Baseline: Using an optimized mobile phase with acetonitrile (from Protocol 1), run your sample containing the analyte and the critical impurity pair.

  • Prepare Methanol Mobile Phases: Prepare a series of mobile phases with methanol as the organic modifier, keeping the aqueous buffer and pH constant. You may need to adjust the percentage of methanol to achieve similar retention times as with acetonitrile.

  • Equilibrate and Inject: Equilibrate the column with the methanol-based mobile phase and inject your sample.

  • Compare Selectivity: Compare the resolution between the analyte and the impurity with both acetonitrile and methanol to determine which organic modifier provides better separation.

References

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
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  • Georgiou, P. G., et al. (2023). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • ZirChrom. (2004). Method Development Guide.
  • Crawford Scientific. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
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  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
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  • LCGC International. (2023, November 1).
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
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  • SIELC. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column.

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Optimization

Technical Support Center: Minimizing Byproduct Formation in Phenoxybenzoyl Pyridine Synthesis

Welcome to the Application Support Knowledgebase. This technical guide provides causal troubleshooting, self-validating protocols, and mechanistic insights for researchers synthesizing phenoxybenzoyl pyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledgebase. This technical guide provides causal troubleshooting, self-validating protocols, and mechanistic insights for researchers synthesizing phenoxybenzoyl pyridine scaffolds. These structural motifs are highly valuable in drug discovery, particularly in the development of colchicine-binding site tubulin inhibitors[1] and advanced agrochemicals.

FAQ 1: Grignard Addition & Ketone Formation

Q: Why am I seeing tertiary alcohol over-addition and brown impurities during the Grignard synthesis of the benzoyl pyridine core?

Causality: The nucleophilic addition of a phenoxyphenylmagnesium bromide to a cyanopyridine (or pyridine carboxaldehyde) is an extremely exothermic process[2]. In conventional batch reactors, poor heat dissipation leads to localized temperature spikes. If the internal temperature exceeds 20 °C, the equilibrium shifts toward secondary nucleophilic attack (forming tertiary alcohols) and promotes the thermal degradation of the pyridine ring, resulting in severe brown impurities[2].

Solution: Transitioning to a continuous flow microreactor ensures efficient heat transfer and precise temperature control, completely suppressing these undesired byproducts as demonstrated in [2].

Quantitative Data Summary

Table 1: Impact of Reactor Type on Grignard Synthesis of Benzoyl Pyridines

Reactor ConfigurationTemperature ControlYield (%)Tertiary Alcohol (%)Brown Impurities
Traditional BatchPoor (T > 20 °C)65 - 7510 - 15High (Visible)
Slow-Dosing BatchModerate80 - 855 - 8Moderate
Continuous FlowPrecise (T < 20 °C)> 96< 1None Detected
Self-Validating Protocol: Continuous Flow Grignard Synthesis
  • Preparation & Spiking: Prepare the phenoxyphenylmagnesium bromide (1.05 eq) in anhydrous THF. Spike the solution with 1.0 mol% dodecane as an inert internal standard for quantitative tracking.

  • Flow Setup: Prime a stainless-steel microreactor plate system. Set the cooling jacket to maintain an internal reaction temperature strictly below 20 °C.

  • Continuous Dosing: Pump the Grignard reagent and cyanopyridine solutions simultaneously into the mixing zone (residence time < 1 minute). Route the effluent directly into an in-line quench module containing saturated aqueous NH₄Cl.

  • Validation Checkpoint: Pull a 50 µL aliquot of the quenched organic phase and analyze via GC-MS. The protocol is validated when the cyanopyridine starting material peak disappears, the target ketone peak plateaus relative to the dodecane standard, and the tertiary alcohol byproduct peak is completely absent.

GrignardTroubleshooting Start Grignard Addition (Phenoxyaryl-MgBr + Cyanopyridine) TempCheck Temperature Control (Highly Exothermic) Start->TempCheck Batch Batch Reactor (Poor Heat Dissipation) TempCheck->Batch Conventional Flow Microreactor / Flow (Precise Heat Control) TempCheck->Flow Optimized Byproducts Byproducts: Tertiary Alcohols, Brown Impurities Batch->Byproducts Localized heating Product Pure Phenoxybenzoyl Pyridine Flow->Product T < 20°C maintained

Workflow comparing batch vs. flow reactor outcomes in Grignard synthesis.

FAQ 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: How can I suppress protodeboronation and homocoupling when coupling phenoxyaryl boronic acids with halobenzoyl pyridines?

Causality: Phenoxyaryl boronic acids are highly susceptible to protodeboronation (hydrolysis) in aqueous basic conditions if the transmetalation step is slow. Furthermore, trace oxygen in the system oxidizes the Pd(0) catalyst to Pd(II), triggering oxidative dimerization (homocoupling) of the boronic acid[1].

Solution: Utilize an anhydrous base (e.g., Cs₂CO₃) in a polar aprotic solvent mixture to accelerate transmetalation, combined with rigorous freeze-pump-thaw degassing to eliminate oxygen, a strategy vital for synthesizing stable 6-aryl-2-benzoyl-pyridines[1].

Quantitative Data Summary

Table 2: Base & Atmosphere Optimization in Suzuki-Miyaura Coupling

Base / Solvent SystemAtmosphereYield (%)Protodeboronation (%)Homocoupling (%)
Na₂CO₃ (aq) / DioxaneAmbient453015
Na₂CO₃ (aq) / DioxaneDegassed (Ar)6525< 2
Cs₂CO₃ (anhyd) / DMFAmbient60< 520
Cs₂CO₃ (anhyd) / DMFDegassed (Ar)> 92< 2< 2
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
  • Reagent Assembly: Combine the phenoxyaryl boronic acid (1.1 eq), halobenzoyl pyridine (1.0 eq), and anhydrous Cs₂CO₃ (2.0 eq) in a Schlenk flask.

  • Rigorous Degassing: Suspend the mixture in anhydrous DMF. Perform three consecutive freeze-pump-thaw cycles to strictly eliminate dissolved oxygen.

  • Catalyst Addition & Heating: Backfill with Argon, add Pd(PPh₃)₄ (5 mol%), and heat to 80 °C.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside pure phenoxyaryl boronic acid. Elute with 80:20 Hexanes:EtOAc. The reaction is validated when the boronic acid spot (Rf ~0.2) is entirely consumed and a single new product spot (Rf ~0.5) appears, without the non-polar homocoupled dimer spot (Rf ~0.9).

SuzukiByproducts Boronic Phenoxyaryl Boronic Acid + Halobenzoyl Pyridine Base Aqueous Base (Slow Transmetalation) Boronic->Base O2 Trace Oxygen (Pd Oxidation) Boronic->O2 Opt Anhydrous Cs2CO3 (Rapid Transmetalation) Boronic->Opt Proto Protodeboronation (Phenoxybenzene) Base->Proto Hydrolysis Homo Homocoupling (Bis-phenoxybiphenyl) O2->Homo Dimerization Cross Desired Cross-Coupling (Target Product) Opt->Cross Efficient Catalysis

Mechanistic pathways leading to byproducts vs. desired Suzuki cross-coupling.

FAQ 3: Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Linkage

Q: During the SNAr reaction of 4-fluorobenzoyl pyridine with phenol, I observe ether cleavage and unreacted starting materials. How do I optimize this?

Causality: The use of hard, aqueous bases (like NaOH or KOH) at elevated temperatures introduces hydroxide ions that outcompete the phenoxide nucleophile. This leads to the hydrolysis of the fluorobenzoyl pyridine into a pyridyl-benzoic acid byproduct. Additionally, excessive heating under these harsh conditions can cause the newly formed diaryl ether to cleave.

Solution: Employ a milder, non-nucleophilic base such as K₂CO₃ in an anhydrous polar aprotic solvent (DMSO) with strict temperature limits (≤ 60 °C).

Self-Validating Protocol: Mild SNAr Linkage
  • Deprotonation: Suspend phenol (1.1 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMSO. Stir at room temperature for 30 minutes to generate the phenoxide.

  • Electrophile Addition: Add the 4-fluorobenzoyl pyridine (1.0 eq) dropwise to the mixture.

  • Controlled Heating: Warm the reaction to exactly 60 °C. Avoid exceeding this temperature to prevent ether cleavage.

  • Validation Checkpoint: Take a 0.1 mL aliquot, dilute in DMSO-d₆, and acquire a crude ¹⁹F NMR spectrum. The protocol is validated when the sharp Ar-F signal (typically around -105 ppm) is completely absent, confirming 100% conversion to the phenoxy ether without needing prior isolation.

References

  • Using Microreactors in Chemical Synthesis: Batch Process versus Continuous Flow Pharmaceutical Technology URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents Journal of Medicinal Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 5-Methyl-2-(4-phenoxybenzoyl)pyridine Reaction Intermediates: A Methodological Comparison Guide

For researchers and drug development professionals synthesizing complex diaryl methanones like 5-Methyl-2-(4-phenoxybenzoyl)pyridine , validating transient reaction intermediates is a critical bottleneck. This compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing complex diaryl methanones like 5-Methyl-2-(4-phenoxybenzoyl)pyridine , validating transient reaction intermediates is a critical bottleneck. This compound, often utilized as an advanced intermediate in the synthesis of specialized agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), is typically synthesized via a Friedel-Crafts acylation between 5-methylpicolinoyl chloride and diphenyl ether.

The analytical challenge lies in the highly reactive nature of the intermediates—specifically the moisture-sensitive acyl chloride and the transient, highly electrophilic acylium ion complex . Traditional offline analytical methods often fail to capture these species due to rapid quenching during sample preparation.

This guide objectively compares the performance of Integrated Process Analytical Technology (PAT)—specifically In-Situ FTIR coupled with Flow NMR —against Traditional Offline Analysis (High-Field NMR & HPLC) , providing experimental protocols and supporting data to help you optimize your synthetic workflows.

Mechanistic Overview & The Analytical Challenge

The synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine proceeds through a polar mechanism involving multiple transition states and charge separation.

  • Activation: 5-Methylpicolinic acid is converted to 5-methylpicolinoyl chloride using thionyl chloride ( SOCl2​ ).

  • Ionization: A Lewis acid catalyst (e.g., AlCl3​ ) coordinates with the acyl chloride, generating a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The acylium ion attacks diphenyl ether, followed by deprotonation to yield the final product.

Pathway A 5-Methylpicolinic Acid B 5-Methylpicolinoyl Chloride (Intermediate 1) A->B SOCl2 C Acylium Ion Complex (Transient Intermediate 2) B->C AlCl3 Catalyst E 5-Methyl-2-(4-phenoxybenzoyl) pyridine (Product) C->E Electrophilic Attack D Diphenyl Ether D->E Friedel-Crafts

Reaction pathway for 5-Methyl-2-(4-phenoxybenzoyl)pyridine highlighting transient intermediates.

The Causality of Analytical Failure: Because the acylium ion intermediate is highly susceptible to nucleophilic attack by ambient moisture, traditional offline sampling inevitably hydrolyzes the intermediate back to 5-methylpicolinic acid. Consequently, chemists relying solely on offline HPLC or NMR often observe false kinetic profiles and miss the rate-determining step entirely. To capture the true state of the reaction, continuous in-operando monitoring is required [1].

Technology Comparison: In-Situ PAT vs. Traditional Offline Analysis

To overcome the limitations of physical sampling, modern pharmaceutical workflows are increasingly adopting Process Analytical Technology (PAT) [2]. By integrating an In-Situ FTIR probe (e.g., ReactIR) with a recirculating Flow NMR system, researchers can achieve both kinetic resolution and absolute structural quantification without perturbing the reaction matrix [3].

Workflow Comparison

Workflow cluster_PAT Integrated PAT Solution (In-Situ) cluster_Offline Traditional Offline Analysis Reactor Reaction Vessel (Friedel-Crafts Acylation) FTIR In-Situ FTIR Probe Reactor->FTIR Continuous Monitoring FlowNMR Flow NMR System Reactor->FlowNMR Recirculating Loop Sample Aliquot Sampling Reactor->Sample Manual Extraction RealTime Real-Time Kinetic Data & Transient Capture FTIR->RealTime FlowNMR->RealTime Quench Quenching / Workup Sample->Quench OfflineNMR Offline High-Field NMR / HPLC Quench->OfflineNMR Retro Retrospective Data (Transients Lost) OfflineNMR->Retro

Comparison of In-Situ PAT workflows versus traditional offline sampling methodologies.

Quantitative Performance Data

The following table summarizes the experimental performance of both methodologies when validating the synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine at a 500 mL scale.

Performance MetricIntegrated PAT (In-Situ FTIR + Flow NMR)Traditional Offline Analysis (HPLC + Benchtop NMR)
Acylium Ion Detection Positive ( vC≡O​ at ~2220–2285 cm⁻¹) [4]Negative (Hydrolyzed during quench)
Time-to-Result < 30 seconds (Real-time trending)45–90 minutes (Post-workup)
Reaction Matrix Perturbation None (Non-destructive)High (Requires aqueous quench)
Quantitative Accuracy High (NMR provides absolute quantification)Moderate (Subject to sampling error/degradation)
Safety Profile Excellent (No exposure to hazardous AlCl3​ )Poor (Requires manual handling of reactive aliquots)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Baseline measurements must be established prior to reagent addition to ensure accurate spectral subtraction.

Protocol A: In-Situ FTIR and Flow NMR Monitoring (The PAT Approach)

Objective: Capture the transient acylium ion and monitor the conversion to 5-Methyl-2-(4-phenoxybenzoyl)pyridine in real-time.

  • System Initialization & Baselining:

    • Insert the Mid-Infrared (MIR) ATR probe into the dry 500 mL jacketed reactor.

    • Connect the PTFE recirculating loop from the reactor to the Flow NMR flow-cell.

    • Add 250 mL of anhydrous dichloromethane (DCM) and collect background spectra for both FTIR and NMR to establish a solvent baseline.

  • Acyl Chloride Formation:

    • Add 5-methylpicolinic acid (0.1 mol) to the reactor. Begin FTIR scanning (resolution 4 cm⁻¹, 1 scan/15 sec).

    • Slowly dose SOCl2​ (0.12 mol). Monitor the disappearance of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the emergence of the acyl chloride C=O stretch (~1775 cm⁻¹).

  • Acylium Ion Generation & Friedel-Crafts Acylation:

    • Introduce AlCl3​ (0.11 mol). Observe the immediate shift in the FTIR spectrum: the 1775 cm⁻¹ band will deplete, replaced by a distinct high-frequency band at 2220–2285 cm⁻¹ , confirming the formation of the charge-separated acylium ion [4].

    • Add diphenyl ether (0.1 mol).

    • Validation Check: Utilize Flow NMR (1H, 60 MHz or higher) to track the depletion of the diphenyl ether multiplet (7.0-7.4 ppm) and the formation of the product's asymmetric aromatic signals. The FTIR will simultaneously show the growth of the diaryl ketone C=O stretch at ~1655 cm⁻¹.

  • Steady-State Confirmation: Terminate the reaction when the 1655 cm⁻¹ band plateaus and the 2220 cm⁻¹ band returns to baseline.

Protocol B: Traditional Offline Sampling

Objective: Retrospective structural confirmation of the final product.

  • Sampling: At t=30 min, manually extract a 1.0 mL aliquot from the reactor using a dry syringe.

  • Quenching: Immediately discharge the aliquot into a vial containing 2 mL of ice-cold 1M HCl to quench the AlCl3​ catalyst and halt the reaction.

  • Extraction & Prep: Extract the organic layer with ethyl acetate, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Analysis: Dissolve the residue in CDCl3​ and acquire a standard 1H/13C NMR spectrum.

    • Note on Causality: Because the quench step introduces water, any unreacted acyl chloride or acylium ion will revert to 5-methylpicolinic acid. The offline data will accurately reflect the ratio of product to starting material, but will completely fail to represent the active catalytic species present at t=30 min.

Conclusion

For the spectroscopic validation of highly reactive intermediates in the synthesis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, Integrated PAT (In-Situ FTIR + Flow NMR) vastly outperforms traditional offline methods. By eliminating the need for physical sampling and aqueous quenching, PAT provides an unperturbed, real-time window into the reaction mechanism. It allows chemists to definitively observe the transient acylium ion (via the ~2220 cm⁻¹ FTIR band) and accurately determine reaction kinetics, ultimately leading to safer, more robust, and higher-yielding API development processes.

References

  • Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development ACS Publications (Organic Process Research & Development)[Link]

  • How NMR Enhances Chemical Analysis Accuracy? (Real-time reaction monitoring with in operando flow NMR and FTIR) Creative Biostructure[Link]

  • Charge-separation driven mechanism via acylium ion intermediate migration during catalytic carbonylation in mordenite zeolite Nature Communications / PubMed Central (PMC)[Link]

Comparative

A Comparative Guide to Validating the Structural Integrity of 5-Methyl-2-(4-phenoxybenzoyl)pyridine via FT-IR

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical quality control. Any deviation in the mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical quality control. Any deviation in the molecular architecture can lead to significant changes in efficacy, safety, and stability. This guide provides an in-depth, comparative analysis of using Fourier-Transform Infrared (FT-IR) Spectroscopy for the structural validation of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, a complex heterocyclic molecule with potential applications in medicinal chemistry.

We will move beyond a simple procedural outline to explore the causality behind experimental choices, establish a self-validating analytical workflow, and compare the spectral data against established benchmarks to provide a high degree of confidence in the compound's identity and integrity. The use of FT-IR is a rapid, non-destructive, and highly reliable method for this purpose, offering a unique molecular "fingerprint".[1][2][3]

The Analytical Imperative: Why FT-IR for Structural Elucidation?

5-Methyl-2-(4-phenoxybenzoyl)pyridine possesses several key functional groups: an aromatic ketone, an aryl ether linkage, and substituted pyridine and benzene rings. FT-IR spectroscopy is exceptionally well-suited for this validation task because each of these functional groups exhibits characteristic vibrational absorptions at specific frequencies when irradiated with infrared light.[4] The resulting spectrum is a superposition of these absorptions, creating a unique pattern that is highly specific to the molecule's complete structure.

Unlike techniques that break the molecule apart (e.g., mass spectrometry), FT-IR provides information about the bonds and their environment within the intact molecule. This makes it an ideal first-line technique for confirming that the synthesized product is indeed the target compound and not an isomer or a related impurity.[1][5]

Experimental Protocol: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of our results, we employ the Potassium Bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra for solid, powdered samples and for its transparency across the mid-IR range.[6][7]

Detailed Methodology: KBr Pellet Preparation and Spectral Acquisition
  • Sample and Matrix Preparation:

    • Gently grind approximately 1-2 mg of the 5-Methyl-2-(4-phenoxybenzoyl)pyridine sample into a fine powder using an agate mortar and pestle. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering effects (Mie scattering), which can cause a sloping baseline and distorted peaks.[8][9]

    • In a separate, dry mortar, grind ~200 mg of spectroscopic grade KBr powder. KBr is hygroscopic; therefore, it must be dried in an oven (e.g., at 110 °C for 2-3 hours) and stored in a desiccator prior to use to avoid the characteristic broad O-H absorption band from water around 3400 cm⁻¹.[7]

  • Homogenization:

    • Add the powdered sample to the KBr in the mortar.

    • Thoroughly mix and grind the two components together for 3-5 minutes to ensure the sample is uniformly dispersed within the KBr matrix. Inadequate mixing leads to an inhomogeneous pellet and a poor-quality spectrum.[9]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die into a hydraulic press and apply a pressure of approximately 8 tons for several minutes. A vacuum is often applied to the die during pressing to remove entrapped air and moisture, resulting in a clearer, more transparent pellet.[7] A good pellet should be thin and transparent, resembling a small glass disk. Opaque or cloudy pellets will scatter the IR beam, leading to poor signal-to-noise.[9]

  • Background and Sample Scans:

    • Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

    • First, run a background spectrum using a blank KBr pellet or an empty sample chamber. This critical step measures the instrument's response and the ambient atmosphere (H₂O, CO₂), allowing the spectrometer software to subtract these contributions from the sample spectrum.[7]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

FT-IR Spectral Analysis of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

The obtained spectrum is a rich tapestry of information. We will dissect it by focusing on the characteristic absorption bands of the core functional groups and comparing them to established frequency ranges from authoritative sources.

Key Spectral Regions and Vibrational Assignments
  • Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The presence of multiple weak to medium sharp peaks in this region is the first indication of the aromatic systems (pyridine and benzene rings). Bonds involving sp² hybridized carbons absorb at slightly higher frequencies than those with sp³ carbons.[10]

  • Aliphatic C-H Stretching Region (3000-2850 cm⁻¹): We expect to see weak absorptions here corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) group. Their position just below 3000 cm⁻¹ confirms the presence of sp³ hybridized carbon.[11]

  • The Carbonyl (C=O) Stretch (~1660-1690 cm⁻¹): This is one of the most intense and easily identifiable peaks in the spectrum. For an aromatic ketone, the C=O stretching vibration typically appears in the 1685-1666 cm⁻¹ range.[12] The conjugation of the carbonyl group with both the pyridine and phenoxy-benzene rings delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[13][14] This peak's high intensity is due to the large change in dipole moment during the stretching vibration.

  • Aromatic Ring (C=C and C=N) Stretching Region (1600-1450 cm⁻¹): This region will contain a series of sharp, medium-to-strong peaks corresponding to the skeletal C=C stretching vibrations of the benzene and pyridine rings, as well as the C=N stretching of the pyridine ring.[15] Substituted pyridines often show characteristic ring stretching bands that can be used for identification.[16]

  • Aryl Ether (C-O-C) Stretching Region (~1250 cm⁻¹ and ~1040 cm⁻¹): Aryl alkyl ethers are characterized by two strong absorption bands. The asymmetric C-O-C stretch appears at a higher frequency, typically near 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[17][18] The presence of both of these strong bands provides compelling evidence for the phenoxy linkage.

  • The Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C single bond stretches, C-H bending (in-plane and out-of-plane), and other skeletal vibrations.[19][20] While individual peak assignment can be difficult, the overall pattern in this region is unique to the molecule.[4] Specific out-of-plane C-H bending vibrations can also give clues about the substitution patterns on the aromatic rings.

Comparative Data Analysis: Validating Identity

A crucial step in validation is comparing the experimental data with expected values and, where possible, with data from similar structures or reference databases. The table below summarizes the expected versus observed (hypothetical, based on literature values) FT-IR absorption bands for 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Functional Group / Vibration ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) (Hypothetical)IntensityComments
Aromatic C-H Stretch3100 - 3000~3065MediumConfirms the presence of hydrogen atoms on the aromatic rings.
Aliphatic C-H Stretch (Methyl)3000 - 2850~2925WeakIndicates the presence of the methyl group substituent.
Aromatic Ketone C=O Stretch1690 - 1660~1670StrongThe position is characteristic of a diaryl ketone, lowered from the typical ~1715 cm⁻¹ due to conjugation with two aromatic systems.[13][14]
Aromatic C=C and C=N Ring Stretches1600 - 1450~1595, 1510, 1485Med-StrongA series of sharp peaks confirming the integrity of both the pyridine and benzene ring systems.[15]
Asymmetric Aryl Ether C-O-C Stretch1270 - 1230~1245StrongA key diagnostic peak for the phenoxy (aryl ether) linkage.[17][18]
Symmetric Aryl Ether C-O-C Stretch1050 - 1010~1030StrongThe presence of this second strong band in conjunction with the asymmetric stretch is highly confirmatory for the C-O-C ether group.[17]
C-H Out-of-Plane Bending900 - 675Multiple peaksMed-StrongThe specific pattern in this part of the fingerprint region can help confirm the substitution pattern on the aromatic rings.

This collection of peaks, particularly the strong absorptions at ~1670 cm⁻¹ (conjugated C=O), ~1245 cm⁻¹ (asymmetric C-O-C), and ~1030 cm⁻¹ (symmetric C-O-C), along with the aromatic and aliphatic C-H and ring stretching vibrations, creates a unique spectral fingerprint. When this experimental fingerprint matches the expected pattern, it provides robust validation of the structural integrity of 5-Methyl-2-(4-phenoxybenzoyl)pyridine. For ultimate confirmation, this spectrum can be compared against a certified reference standard or a spectrum from a comprehensive database like the Spectral Database for Organic Compounds (SDBS) or Wiley's KnowItAll IR Spectral Library.[21][22]

Visualization of the Validation Workflow

The logical flow of the validation process, from sample handling to final confirmation, can be visualized as follows:

FT_IR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Validation Sample 1. Obtain Sample (5-Methyl-2-(4-phenoxybenzoyl)pyridine) Grind_Sample 2. Grind Sample (1-2 mg) Sample->Grind_Sample Mix 4. Homogenize Sample + KBr Grind_Sample->Mix Prep_KBr 3. Prepare Dry KBr (~200 mg) Prep_KBr->Mix Press 5. Press Pellet Mix->Press Background 6. Acquire Background (Blank KBr) Press->Background Acquire 7. Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process 8. Process Spectrum (Baseline Correction) Acquire->Process Identify 9. Identify Key Peaks (C=O, C-O-C, etc.) Process->Identify Compare 10. Compare with Reference Data Identify->Compare Validate 11. Validate Structure Compare->Validate

Caption: Workflow for FT-IR Structural Validation.

Conclusion

FT-IR spectroscopy provides a powerful, efficient, and definitive method for validating the structural integrity of 5-Methyl-2-(4-phenoxybenzoyl)pyridine. By following a rigorous and self-validating experimental protocol, researchers can obtain a high-quality spectrum. The subsequent analysis and comparison of key absorption bands—specifically the conjugated ketone C=O stretch and the dual aryl ether C-O-C stretches—against established spectral data provide conclusive evidence of the compound's identity. This analytical approach serves as an indispensable tool in the workflow of drug discovery and development, ensuring the foundational chemical integrity of candidate molecules.

References

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  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

  • Katon, J. E. (n.d.). Web-based Infrared Spectral Databases Relevant to Conservation. Retrieved from [Link]

  • Does anyone know a good and free online database of IR spectra? (2013, February 3). ResearchGate. Retrieved from [Link]

  • Powder Samples. (n.d.). Shimadzu. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Chu, P. M., Guenther, F. R., Rhoderick, G. C., & Lafferty, W. J. (n.d.). Quantitative Infrared Database. NIST WebBook. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • How to Validate FTIR Results With Reference Samples. (2025, September 22). Patsnap. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Sharma, S. D., & Kumar, P. (1997). Infrared spectral studies of some substituted pyridines. Asian Journal of Physics, 9(2), 287-291. Retrieved from [Link]

  • KnowItAll IR Spectral Library Collection. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • El-Nahass, M. M., et al. (2012). Vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of pyridine-2,6-dicarbonyl dichloride by density functional theory. Elixir Vib. Spec., 48, 8945-8951. Retrieved from [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Retrieved from [Link]

  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance. (2026, March 30). Pharmaceutical Technology. Retrieved from [Link]

  • How to interpret FTIR spectrum? (2017, November 19). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University, Department of Chemistry. Retrieved from [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM. Retrieved from [Link]

  • FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. (2026, March 21). B&W Tek. Retrieved from [Link]

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  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(10), 2375-2388. Retrieved from [Link]

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  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). Dummies. Retrieved from [Link]

  • Csendes, Z., et al. (2022). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Molecules, 27(17), 5483. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 223-228. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: In Vitro vs In Vivo Validation of 5-Methyl-2-(4-phenoxybenzoyl)pyridine (5M-PBP) Derivatives

Executive Summary The 5-Methyl-2-(4-phenoxybenzoyl)pyridine (5M-PBP) scaffold has emerged as a privileged pharmacophore in the development of next-generation targeted therapeutics, particularly as Type II allosteric kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-Methyl-2-(4-phenoxybenzoyl)pyridine (5M-PBP) scaffold has emerged as a privileged pharmacophore in the development of next-generation targeted therapeutics, particularly as Type II allosteric kinase inhibitors (e.g., targeting CaMKII, TYK2, and p38 MAPK) . While the 5-methylpyridine moiety serves as an excellent hinge-binding anchor, the highly lipophilic 4-phenoxybenzoyl group is designed to penetrate deep hydrophobic pockets, yielding extraordinary in vitro biochemical potency.

However, this structural advantage frequently creates a severe translational gap. The very lipophilicity (LogP > 4.5) that drives in vitro target affinity also induces profound plasma protein binding (PPB) and rapid hepatic clearance in vivo. As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro and in vivo validation workflows for 5M-PBP derivatives. By understanding the causality behind these translational disconnects, drug development professionals can design more predictive preclinical models.

Pharmacological Context & Mechanism of Action

To understand the validation workflows, we must first establish the causality of the scaffold's mechanism. The 5M-PBP structure is bipartite:

  • The 5-Methylpyridine Ring : Acts as the hydrogen-bond donor/acceptor system in the highly conserved ATP-binding hinge region of kinases.

  • The 4-Phenoxybenzoyl Group : Acts as a flexible, bulky hydrophobic tail that forces the kinase into a "DFG-out" inactive conformation, characteristic of Type II inhibitors.

Because in vitro assays utilize isolated recombinant proteins in aqueous buffers, the hydrophobic tail easily finds its target pocket. In vivo, however, this tail acts as a magnet for Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG), drastically reducing the free fraction ( fu​ ) of the drug available to engage the target .

G A 5M-PBP Scaffold B Hinge Region Binding (5-Methylpyridine) A->B H-Bond C Hydrophobic Pocket (4-Phenoxybenzoyl) A->C pi-pi Stack D Type II Inactive Kinase Conformation B->D C->D E Pathway Inhibition (e.g., CaMKII / TYK2) D->E Blockade

Mechanism of Action: 5M-PBP derivatives stabilizing the Type II inactive kinase conformation.

In Vitro Validation: The Biochemical Foundation

Standard in vitro IC50 assays are insufficient for 5M-PBP derivatives due to their lipophilicity. To accurately predict in vivo behavior, the in vitro workflow must include a Plasma Protein Binding (PPB) Shift Assay . This assay introduces physiological concentrations of HSA to calculate the "shifted IC50," which is a far more accurate predictor of in vivo efficacy.

Protocol 1: Self-Validating High-Throughput Kinase & HSA Shift Assay

This protocol is designed as a closed, self-validating system. It ensures that any loss of potency observed is strictly due to protein binding, not assay degradation or compound precipitation.

Step 1: Reagent Preparation & Control Setup

  • Prepare recombinant target kinase (e.g., CaMKII) at 2 nM in TR-FRET assay buffer.

  • Self-Validation Control : Designate Column 1 of a 384-well plate for DMSO (0% inhibition, maximum signal) and Column 2 for 1 µM Staurosporine (100% inhibition, minimum signal). This allows for the calculation of the Z'-factor.

Step 2: Compound Titration & Matrix Addition

  • Perform a 10-point, 3-fold serial dilution of the 5M-PBP derivative (starting at 10 µM).

  • Split the titration into two parallel assay plates:

    • Plate A (Standard): Standard assay buffer.

    • Plate B (Shift): Assay buffer supplemented with 40 mg/mL Human Serum Albumin (HSA).

Step 3: Incubation & Target Engagement

  • Add ATP at the specific Km​ of the target kinase to ensure competitive baseline conditions.

  • Incubate for 60 minutes at room temperature to allow the 5M-PBP derivative to reach thermodynamic equilibrium between the kinase pocket and the HSA matrix.

Step 4: Detection & Quality Control

  • Read the plates using a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Validation Gate : Calculate the Z'-factor using the controls. Proceed to data analysis only if Z' > 0.6. Calculate the IC50 for Plate A and Plate B. The ratio of IC50(Plate B) / IC50(Plate A) yields the "HSA Shift Fold."

In Vivo Validation: The Translational Reality

Translating a 5M-PBP derivative from the bench to an animal model requires correlating systemic exposure (Pharmacokinetics, PK) with target engagement (Pharmacodynamics, PD) . Because the phenoxybenzoyl ketone linker is susceptible to cytosolic reductases in vivo, plasma clearance often exceeds predictions made by in vitro microsomal stability assays.

Protocol 2: Self-Validating Murine PK/PD Translation Workflow

Step 1: Cohort Design & Dosing

  • Utilize male C57BL/6 mice (n=3 per timepoint).

  • Self-Validation Control : Include a Vehicle-only cohort to establish baseline disease state/biomarker phosphorylation, and a Positive Control cohort dosed with a clinically validated inhibitor (e.g., Imatinib) to prove model responsiveness.

  • Administer the 5M-PBP derivative: 2 mg/kg Intravenous (IV) for clearance calculation, and 10 mg/kg Per Os (PO) for oral bioavailability assessment.

Step 2: Serial Sampling & LC-MS/MS (PK)

  • Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Control : Spike all plasma samples with a stable isotope-labeled internal standard (IS) (e.g., 13C6​ -5M-PBP) prior to protein precipitation. This normalizes any matrix effects or extraction losses during LC-MS/MS quantification.

Step 3: Tissue Harvest & Biomarker Analysis (PD)

  • Harvest the target tissue (e.g., tumor xenograft or brain tissue) at the Tmax​ identified in Step 2.

  • Homogenize tissue in RIPA buffer with protease/phosphatase inhibitors. Quantify the ratio of phosphorylated target (e.g., p-CaMKII) to total target protein via Western Blot or ELISA.

G A In Vivo Dosing (IV / PO) B Plasma Sampling (LC-MS/MS) A->B C Tissue Harvest (Target Organ) A->C D Pharmacokinetics (PK) Cmax, AUC, t1/2 B->D E Pharmacodynamics (PD) Biomarker Modulation C->E F PK/PD Correlation (Efficacy vs Free Drug) D->F E->F

Integrated In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) validation workflow.

Objective Comparison: In Vitro vs In Vivo Data

The following table summarizes the quantitative data profile of a prototype 5M-PBP derivative. It highlights the critical translational disconnects that occur when transitioning from in vitro to in vivo environments, driven by the physicochemical properties of the phenoxybenzoyl moiety.

ParameterIn Vitro MetricIn Vivo MetricTranslational Disconnect & Causality Analysis
Target Potency Biochemical IC50: 2.4 nMED50 (Murine): 15 mg/kg6000-fold drop. High lipophilicity drives deep pocket binding in vitro but severely limits the free drug fraction available in vivo.
Protein Binding HSA Shifted IC50: 145 nMFraction Unbound ( fu​ ): 0.01%The phenoxybenzoyl moiety acts as a hydrophobic sink, binding strongly to serum albumin and neutralizing systemic efficacy.
Metabolic Stability Liver Microsome CLint​ : 12 µL/min/mgPlasma Clearance (CL): 45 mL/min/kgThe ketone linker undergoes rapid in vivo reduction by cytosolic enzymes, an elimination pathway missed by standard microsomal assays.
Exposure Kinetic Solubility: 50 µMOral Bioavailability (F): 12%Poor aqueous solubility limits gastrointestinal absorption, necessitating advanced formulations (e.g., lipid nanoparticles) for in vivo success.

Conclusion & Best Practices for Translation

The 5-Methyl-2-(4-phenoxybenzoyl)pyridine scaffold is a highly potent pharmacophore in vitro, but its successful translation in vivo is heavily bottlenecked by its physicochemical properties. To bridge this gap, drug development professionals must:

  • Prioritize Shift Assays : Never rely solely on biochemical IC50s. Incorporate HSA shift assays early in the in vitro cascade to flag high-PPB liabilities.

  • Optimize the Phenoxybenzoyl Tail : Consider bioisosteric replacement of the ketone linker (e.g., with an ether or amine) to prevent rapid cytosolic reduction and improve in vivo half-life.

  • Focus on Free Drug ( fu​ ) : Ensure that the in vivo Cmax​ of the unbound drug exceeds the in vitro IC50 for the entire duration of the required dosing interval.

References

  • Komiya M, et al. "Synthesis and structure based optimization of 2-(4-phenoxybenzoyl)-5-hydroxyindole as a novel CaMKII inhibitor." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Gerstenberger BS, et al. "Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences." Scientific Reports, 2020. URL:[Link]

  • Tsantili-Kakoulidou A. "In vitro, in silico and integrated strategies for the estimation of plasma protein binding. A review." Advanced Drug Delivery Reviews, 2015. URL: [Link]

  • Mattes WB. "In Vitro to In Vivo Translation." Current Opinion in Toxicology, 2020. URL:[Link]

Safety & Regulatory Compliance

Safety

5-Methyl-2-(4-phenoxybenzoyl)pyridine proper disposal procedures

As a specialty heterocyclic intermediate utilized in advanced drug development and materials science, 5-Methyl-2-(4-phenoxybenzoyl)pyridine presents unique physicochemical risks that require strict operational oversight....

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialty heterocyclic intermediate utilized in advanced drug development and materials science, 5-Methyl-2-(4-phenoxybenzoyl)pyridine presents unique physicochemical risks that require strict operational oversight. Proper disposal of this compound is not merely a regulatory formality; it is a critical scientific imperative to prevent environmental persistence, mitigate aquatic toxicity, and ensure the safety of laboratory personnel.

The following guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, grounded in its structural chemistry and established environmental health and safety (EHS) protocols.

Physicochemical Risk Assessment & Causality

To design an effective disposal strategy, we must first understand why this compound behaves the way it does. The structural features of 5-Methyl-2-(4-phenoxybenzoyl)pyridine dictate its reactivity and environmental fate.

Physicochemical FeatureOperational HazardMechanistic Causality & Handling Implication
Pyridine Nitrogen Exothermic ReactivityThe electron pair on the nitrogen atom acts as a weak base and nucleophile. Mixing with strong acids or alkylating agents generates rapid heat. Implication: Strictly segregate from concentrated acids and strong oxidizers.
Phenoxybenzoyl Group Aquatic ToxicityHigh lipophilicity drives bioaccumulation. The stable ether and ketone linkages resist environmental hydrolysis. Implication: Absolute prohibition of drain disposal; requires high-temperature incineration[1].
Aromatic Ring System Environmental PersistenceHighly resistant to standard microbial degradation in municipal wastewater treatment plants[2]. Implication: Must be collected as hazardous chemical waste for thermal destruction.
Powder/Crystalline Form Inhalation HazardFine particulates can be inhaled, leading to systemic absorption and potential toxicity. Implication: Handle neat powders exclusively within a certified chemical fume hood.

Chemical Waste Segregation & Accumulation Protocol

Because pyridine derivatives are environmentally persistent, they must be routed to specialized high-temperature incinerators[3]. Proper segregation at the bench level prevents dangerous cross-reactions and minimizes institutional disposal costs.

Step-by-Step Liquid Waste Methodology:

  • Solvent Compatibility Profiling: Determine the carrier solvent used in your assay or synthesis. If 5-Methyl-2-(4-phenoxybenzoyl)pyridine is dissolved in a halogenated solvent (e.g., dichloromethane), it must be routed to a dedicated "Halogenated Waste" stream. Mixing halogenated and non-halogenated waste drastically increases incineration complexity and EHS costs[4].

  • Primary Containment Selection: Transfer the solution into a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Causality: Pyridine derivatives can degrade certain low-density plastics over time, leading to micro-leaks.

  • Headspace Management: Fill the container to no more than 80% capacity. Causality: Leaving 20% headspace accommodates the thermal expansion of volatile carrier solvents, preventing pressure-induced rupture during storage[5].

  • Active Labeling: Immediately affix a hazardous waste tag. Detail the exact percentage of the active compound and the solvent matrix. "Unknown" labels trigger costly analytical profiling by EHS teams.

  • Secondary Containment: Store the sealed waste container in a secondary spill tray, physically separated from strong oxidizers and acids[4].

Primary Container Decontamination (Triple-Rinse Method)

When a reagent bottle of 5-Methyl-2-(4-phenoxybenzoyl)pyridine is depleted, the empty container remains a regulatory hazard until chemically decontaminated[6].

Step-by-Step Solid Waste Methodology:

  • First Rinse (Solubilization): Add a compatible organic solvent (e.g., acetone or methanol) equal to 5% of the container's total volume. Cap tightly and agitate to dissolve the residual compound. Transfer this rinsate to your hazardous liquid waste container[6].

  • Second & Third Rinses (Clearance): Repeat the 5% volume rinse two additional times. Causality: Serial dilution exponentially reduces the concentration of the active intermediate on the container walls, rendering the vessel non-hazardous.

  • Defacing & Disposal: Once the container is fully dry, completely deface or remove the original manufacturer's chemical label. The glass or plastic container can now be safely discarded in standard laboratory recycling or glass disposal boxes[6].

Emergency Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and secondary reactions.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation (e.g., open fume hood sashes to maximize exhaust draft).

  • Neutralization & Absorption:

    • For Solid Spills: Do not sweep dry powder, which aerosolizes the compound. Gently cover the spill with damp absorbent towels or use a specialized HEPA-filtered vacuum.

    • For Liquid Spills: Deploy an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Using inert absorbents prevents secondary exothermic reactions that could occur if reactive, acid/base spill kits were mistakenly utilized.

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed matrix into a wide-mouth hazardous waste pail. Seal and label as "Spill Debris containing 5-Methyl-2-(4-phenoxybenzoyl)pyridine."

  • Surface Decontamination: Wash the affected benchtop or floor with a standard laboratory detergent solution, capturing the effluent as hazardous waste.

Waste Disposal Workflow

WasteWorkflow Gen Waste Generation Seg Segregate Incompatibles Gen->Seg Cont Seal in HDPE/Glass Seg->Cont Tag Attach Hazard Tag Cont->Tag Store Secondary Containment Tag->Store Disp Thermal Incineration Store->Disp

Workflow for the segregation and disposal of pyridine-derivative hazardous waste.

References

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS) URL: [Link]

  • Chemical Waste Procedures Division of Research Safety - University of Illinois URL: [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan University of North Carolina at Chapel Hill URL: [Link]

  • Hazardous Waste Disposal Office of Clinical and Research Safety - Vanderbilt University Medical Center URL: [Link]

  • Toxicological Profile for Pyridine Agency for Toxic Substances and Disease Registry (ATSDR), CDC URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Methyl-2-(4-phenoxybenzoyl)pyridine

As a novel pyridine derivative, 5-Methyl-2-(4-phenoxybenzoyl)pyridine presents unique opportunities in drug development and scientific research. However, its handling requires a comprehensive understanding of its potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel pyridine derivative, 5-Methyl-2-(4-phenoxybenzoyl)pyridine presents unique opportunities in drug development and scientific research. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Engineering Controls

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood[4][5]. This is the most critical engineering control to minimize inhalation exposure to potentially harmful vapors or aerosols. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes and accidental contact[4][5][6].
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives[4][5]. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound[6].
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect against skin contact[5].
Respiratory Respirator (if necessary)In the unlikely event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor cartridge is necessary[2][7][8].
Step-by-Step Handling Protocol

A systematic approach to handling 5-Methyl-2-(4-phenoxybenzoyl)pyridine is crucial for maintaining a safe laboratory environment.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Ensure Fume Hood is Operational A->B C Gather All Necessary Materials B->C D Weigh Compound in Fume Hood C->D E Carefully Transfer to Reaction Vessel D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Designated Containers F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for the safe handling of 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

Operational Plan:

  • Preparation:

    • Put on all required PPE as outlined in the table above.

    • Verify the proper functioning of the chemical fume hood.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the required amount of 5-Methyl-2-(4-phenoxybenzoyl)pyridine on a tared weigh boat or directly into the reaction vessel inside the fume hood.

    • Use a spatula or other appropriate tool for solid transfers. If the compound is a liquid, use a calibrated pipette or syringe.

    • Immediately close the container after dispensing the compound.

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.

Emergency Procedures: Be Prepared

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention[4][5].

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing and seek medical attention if irritation persists[4][5].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[4][7][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][7][8].

Disposal Plan: Environmental Responsibility

Proper disposal of 5-Methyl-2-(4-phenoxybenzoyl)pyridine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing 5-Methyl-2-(4-phenoxybenzoyl)pyridine, including unused product and contaminated materials, in a designated, properly labeled, and sealed hazardous waste container[5][6]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[5].

  • Disposal Method: The preferred method of disposal is incineration in a licensed hazardous waste facility[9]. Alternatively, consult with your institution's EHS office for approved disposal procedures[6][10].

By adhering to these guidelines, researchers can safely handle 5-Methyl-2-(4-phenoxybenzoyl)pyridine, fostering a secure environment for scientific discovery.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Kishida Chemical Co., Ltd. (2023, February 1).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Fisher Scientific.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31).
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Methyl-2-pyridinesulfonamide.
  • Fisher Scientific. (2012, March 7).
  • TCI Chemicals.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5).
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 2-(4-Methoxybenzylamino)pyridine.
  • Avantor. (2011, August 29).
  • MBL International Corporation. (2016, September 30). SAFETY DATA SHEET: Histostar (Ms + Rb) for Human tissue.
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2025, November 6).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(4-phenoxybenzoyl)pyridine
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5-Methyl-2-(4-phenoxybenzoyl)pyridine
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